Product packaging for Akuammilan(Cat. No.:)

Akuammilan

Número de catálogo: B1240834
Peso molecular: 278.4 g/mol
Clave InChI: LASSIAMIDDUFEO-DYAADYKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Akuammilan is a monoterpene indole alkaloid (MIA) that serves as a key structural scaffold for a diverse class of bioactive natural products, primarily isolated from plants of the Apocynaceae family such as Alstonia scholaris . This compound is of significant research interest due to its role as a central precursor in the biosynthesis of complex alkaloids like rhazimol and akuammiline, which are studied for their potential antidiabetic, antibacterial, anti-inflammatory, and antimalarial activities . The biosynthesis of this compound derivatives begins from the universal MIA precursor strictosidine . A key biosynthetic step is catalyzed by the cytochrome P450 enzyme rhazimal synthase (AsRHS), which directs metabolic flux away from strychnos-type alkaloids (e.g., vinblastine precursors) and towards the this compound class by catalyzing an oxidative cyclization that forms a distinctive and complex methanoquinolizidine cage structure . Researchers utilize this compound and its derivatives to decipher cyclization mechanisms in plant specialized metabolism and to explore their potential as α-amylase and α-glucosidase inhibitors in metabolic disorder research . This product is intended for use as a high-purity analytical standard in natural product chemistry, phytochemistry, and drug discovery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2 B1240834 Akuammilan

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H22N2

Peso molecular

278.4 g/mol

Nombre IUPAC

(1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene

InChI

InChI=1S/C19H22N2/c1-3-13-11-21-9-8-19-12(2)14(13)10-17(21)18(19)20-16-7-5-4-6-15(16)19/h3-7,12,14,17H,8-11H2,1-2H3/b13-3-/t12?,14-,17+,19-/m1/s1

Clave InChI

LASSIAMIDDUFEO-DYAADYKJSA-N

SMILES isomérico

C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C

SMILES canónico

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C

Origen del producto

United States

Foundational & Exploratory

The Akuammilan Alkaloid Family: A Technical Guide to Classification, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Akuammilan alkaloids are a prominent and structurally diverse family of monoterpenoid indole alkaloids (MIAs) predominantly isolated from plants of the Apocynaceae family.[1] With a rich history in traditional medicine, these complex natural products continue to attract significant attention from the scientific community due to their wide range of pharmacological activities. This technical guide provides an in-depth overview of the this compound alkaloid family, focusing on their classification, biosynthetic pathways, and key biological activities, with a particular emphasis on their interaction with opioid receptors and their cytotoxic properties.

Classification and Structural Diversity

This compound alkaloids are characterized by a complex, polycyclic framework derived from the precursor strictosidine. The family is further subdivided based on the specific arrangement of rings and functional groups, leading to a wide array of structurally unique compounds.

Key Structural Subclasses Include:

  • Strychnos-type: Characterized by a C2-C16 bond.

  • Akuammiline-type: Defined by a C7-C16 bond.[2]

  • Sarpagan-type: Featuring a C5-C16 bond.[2]

This structural diversity is a key factor contributing to the broad spectrum of biological activities observed within this alkaloid family.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex enzymatic cascade originating from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all MIAs. A key intermediate in the formation of the this compound core is geissoschizine.[2] The intricate cyclization of geissoschizine, catalyzed by specific cytochrome P450 enzymes, leads to the formation of the characteristic caged structures of this compound alkaloids.

The following diagram illustrates the key steps in the biosynthetic pathway of akuammiline, a representative this compound alkaloid.

Akuammiline Biosynthesis Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps AsRHS AsRHS (Rhazimal Synthase) Geissoschizine->AsRHS Rhazimal Rhazimal AsRHS->Rhazimal AsRHR1_AsRHR2 AsRHR1/AsRHR2 (Rhazimal Reductase) Rhazimal->AsRHR1_AsRHR2 Intermediate_1 Intermediate AsRHR1_AsRHR2->Intermediate_1 AKS1_AKS2 AKS1/AKS2 (Akuammiline Synthase) Intermediate_1->AKS1_AKS2 Akuammiline Akuammiline AKS1_AKS2->Akuammiline

Biosynthetic pathway of Akuammiline.

Biological Activities and Quantitative Data

This compound alkaloids exhibit a remarkable range of biological activities, with significant potential for drug development. The two most extensively studied areas are their interactions with opioid receptors and their cytotoxic effects against cancer cell lines.

Opioid Receptor Binding Affinity

Several this compound alkaloids have been identified as ligands for opioid receptors, displaying varying affinities for the mu (µ), delta (δ), and kappa (κ) subtypes. This has led to investigations into their potential as novel analgesics with potentially fewer side effects than traditional opioids.

AlkaloidReceptor SubtypeBinding Affinity (Ki, nM)
Mitragynine µ230 ± 47
κ231 ± 21
δ1011 ± 49
7-Hydroxymitragynine µ37 ± 4
κ132 ± 7
δ91 ± 8
Corynantheidine µ57

Data compiled from multiple sources.[3][4]

Cytotoxic Activity

A significant number of this compound alkaloids have demonstrated potent cytotoxic activity against a range of human cancer cell lines, making them promising candidates for the development of novel anticancer agents.

AlkaloidCell LineIC50 (µM)
Pileamartine C KB (mouth epidermal carcinoma)< 1
HepG-2 (liver carcinoma)< 1
LU-1 (lung adenocarcinoma)< 1
MCF-7 (breast cancer)< 1
Pileamartine D KB (mouth epidermal carcinoma)0.025
HepG-2 (liver carcinoma)0.027
Julandine KB (mouth epidermal carcinoma)< 1
HepG-2 (liver carcinoma)< 1
LU-1 (lung adenocarcinoma)< 1
MCF-7 (breast cancer)< 1
Cryptopleurine KB (mouth epidermal carcinoma)< 1
HepG-2 (liver carcinoma)< 1
LU-1 (lung adenocarcinoma)< 1
MCF-7 (breast cancer)< 1

Data compiled from multiple sources.[5]

Experimental Protocols

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand displacement assay to determine the binding affinity (Ki) of this compound alkaloids for opioid receptors.

Workflow Diagram:

Opioid_Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubation Incubate membranes, radioligand, and test compounds at varying concentrations Membrane_Prep->Incubation Ligand_Prep Prepare radioligand (e.g., [3H]DAMGO) and test compounds (this compound alkaloids) Ligand_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Workflow for opioid receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells transfected with the human µ-opioid receptor) are prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test this compound alkaloid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of This compound alkaloids Incubation_1->Compound_Addition Incubation_2 Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound alkaloid and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

The this compound alkaloids represent a rich and diverse family of natural products with significant therapeutic potential. Their complex chemical structures and wide range of biological activities, particularly as opioid receptor modulators and cytotoxic agents, make them compelling targets for further research and drug development. Future studies should focus on elucidating the structure-activity relationships of these alkaloids to design more potent and selective drug candidates. Furthermore, advances in synthetic chemistry and metabolic engineering will be crucial for providing sustainable access to these valuable compounds for preclinical and clinical evaluation. The continued exploration of the this compound alkaloid family holds great promise for the discovery of novel therapeutics for a variety of human diseases.

References

A Technical Guide to the Natural Sources of Akuammilan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of Akuammilan compounds, a structurally diverse class of monoterpene indole alkaloids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including analgesic, anti-inflammatory, antimalarial, and cytotoxic properties.[1] This document details the primary plant sources, quantitative yields of key alkaloids, and the experimental protocols for their extraction, isolation, and characterization, tailored for professionals in drug discovery and development.

Primary Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within species of the Apocynaceae family, commonly known as the dogbane family.[2] While several species have been identified as sources, one stands out as the most significant and well-researched.

  • Picralima nitida : Native to tropical West Africa, the tree Picralima nitida (commonly known as Akuamma) is the most prolific natural source of this compound alkaloids.[3] The seeds are particularly rich in these compounds, containing a total alkaloid content ranging from 3.5% to 4.8% by dry weight.[3][4] Key alkaloids isolated from P. nitida seeds include akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[5][6] Akuammine is often the most abundant, comprising approximately 0.56% of the dried seed powder.[7] The fruit rind and stem bark also contain these alkaloids, though typically in lower concentrations.[4][5]

  • Alstonia scholaris : This tree, found in Southeast Asia and the Indian subcontinent, is another notable source. It produces various this compound alkaloids, including akuammiline and scholarisines, from its leaves and bark.[1][8] Research on A. scholaris has been instrumental in elucidating the biosynthetic pathways of these complex molecules.[2]

  • Vinca major : The perennial vine Vinca major (greater periwinkle) has also been reported to contain this compound alkaloids. Notably, the compound vincamajoridine, isolated from this plant, was later identified as being identical to akuammine.[7]

  • Kigelia africana : Recent studies have identified the presence of this compound-17-ol-10-methoxy in the fruit extracts of Kigelia africana, suggesting a broader distribution of this alkaloid class than previously understood.[9][10]

G cluster_plants Plant Sources cluster_alkaloids Major this compound Alkaloids p_nitida Picralima nitida akuammine Akuammine p_nitida->akuammine pseudo Pseudo-akuammigine p_nitida->pseudo akuammicine Akuammicine p_nitida->akuammicine akuammiline Akuammiline p_nitida->akuammiline a_scholaris Alstonia scholaris a_scholaris->akuammiline scholarisine Scholarisine a_scholaris->scholarisine v_major Vinca major v_major->akuammine k_africana Kigelia africana akuammilan_ol This compound-17-ol-10-methoxy k_africana->akuammilan_ol

Caption: Major plant sources and the key this compound alkaloids isolated from them.

Quantitative Data on Major this compound Alkaloids

The concentration of specific alkaloids can vary significantly based on the plant source, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data for Picralima nitida, the most commercially and scientifically relevant source.

AlkaloidPlant SourcePlant PartConcentration / YieldReference(s)
Total Alkaloids Picralima nitidaSeeds3.5 - 4.8% of dried seeds[4]
Total Alkaloids Picralima nitidaUnripe Fruit Pulp8.72 mg/g (0.87%)[11]
Akuammine Picralima nitidaSeeds0.56% of dried seed powder[7]
Akuammidine Picralima nitidaSeedsBinds to μ-opioid sites (Ki = 0.6 μM)[6]
Akuammicine Picralima nitidaSeedsBinds to κ-opioid sites (Ki = 0.2 μM)[6]

Experimental Protocols

The isolation and purification of this compound alkaloids from their natural sources is a multi-step process requiring precise chromatographic techniques.

General Extraction
  • Preparation : Dried plant material (e.g., P. nitida seeds) is ground into a fine powder to increase the surface area for solvent extraction.[12]

  • Defatting : The powder may be initially defatted using a non-polar solvent like hexane to remove lipids that can interfere with subsequent steps.[13]

  • Alkaloid Extraction : The defatted powder is then subjected to extraction with a polar solvent, typically methanol or ethanol.[5][14] This can be done via maceration, percolation, or Soxhlet extraction to create a crude alkaloid-rich extract.

  • Acid-Base Wash : The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral impurities. The aqueous layer is subsequently basified (e.g., with ammonium hydroxide), deprotonating the alkaloids and causing them to precipitate or become soluble in an organic solvent for further purification.[13]

Isolation and Purification Protocol: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

A highly effective method for separating structurally similar alkaloids from a complex mixture is pH-zone-refining countercurrent chromatography (pHZR-CCC).[5][15] This technique separates compounds based on their partition coefficients (K) and pKa values between two immiscible liquid phases.

  • Solvent System Selection : The choice of a biphasic solvent system is critical. Systems such as hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water are commonly employed for indole alkaloids.[5] The partition coefficients of the target alkaloids are modulated by the addition of co-solvents to optimize separation.[5]

  • Stationary Phase : The column of the CCC instrument is first filled entirely with the stationary phase (e.g., the upper organic phase).

  • Sample Loading : The crude alkaloid extract is dissolved in the stationary phase and loaded into the column.

  • Mobile Phase Elution : The mobile phase (e.g., the lower aqueous phase), containing a retaining acid (e.g., HCl), is then pumped through the column. This protonates the alkaloids, making them highly soluble in the aqueous mobile phase.

  • Elution with Displacer Base : After the sample is loaded and retained, an eluting base (e.g., ammonium hydroxide) is added to the mobile phase. This creates a pH gradient that moves through the column, neutralizing the retaining acid. As the pH front advances, individual alkaloids are deprotonated at their specific pKa values, causing them to partition back into the organic stationary phase and elute from the column in distinct "zones" of high concentration and purity.[5]

  • Fraction Collection : Fractions are collected and analyzed (e.g., by HPLC) to identify the purified compounds. For example, using this method on a P. nitida extract, akuammiline and picraline elute first, followed by pseudo-akuammigine and then akuammicine.[5]

G cluster_purified Purified Alkaloids start Powdered P. nitida Seeds extract Methanol Extraction start->extract crude Crude Alkaloid Extract extract->crude acid_base Acid-Base Liquid-Liquid Extraction crude->acid_base simplified Simplified Alkaloid Fraction acid_base->simplified phzr_ccc pH-Zone-Refining CCC simplified->phzr_ccc alk1 Akuammiline/ Picraline phzr_ccc->alk1 Elution Zones alk2 Pseudo-akuammigine phzr_ccc->alk2 Elution Zones alk3 Akuammicine phzr_ccc->alk3 Elution Zones nmr Structural Characterization (1H, 13C NMR) alk1->nmr alk2->nmr alk3->nmr

Caption: Experimental workflow for the isolation of this compound alkaloids.

Characterization
  • Structural Elucidation : The identity and purity of the isolated compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy. The 1H and 13C NMR spectra are compared against established literature values for known this compound alkaloids.[5]

  • Pharmacological Profiling : To determine biological activity, purified alkaloids are subjected to a panel of assays. Radioligand binding assays are commonly used to determine the affinity (Ki) of the compounds for specific molecular targets, such as opioid receptors.[5][6] Functional assays, like cAMP inhibition, can further characterize the compounds as agonists or antagonists at these receptors.[15][16]

Biosynthesis of this compound Alkaloids

This compound alkaloids belong to the large family of monoterpene indole alkaloids (MIAs), which are synthesized in plants from two primary precursors: tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpenoid).[17]

The biosynthesis proceeds through several key steps:

  • Condensation : Tryptamine and secologanin are condensed by the enzyme strictosidine synthase to form strictosidine, the universal precursor to all MIAs.

  • Deglycosylation : The glucose moiety of strictosidine is removed by a glucosidase enzyme.

  • Rearrangement : The resulting aglycone undergoes a series of complex rearrangements to form key intermediates.

  • Pathway Bifurcation : A critical intermediate, geissoschizine, serves as a branch point.[1] From here, divergent enzymatic pathways lead to the vast structural diversity of MIAs.

  • This compound Skeleton Formation : In plants like Alstonia scholaris, specific cytochrome P450 enzymes and NADPH-dependent oxidoreductases catalyze the cyclization of geissoschizine to form the unique caged methanoquinolizidine structure characteristic of the this compound class, such as akuammiline.[1][2]

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin (Monoterpenoid) secologanin->strictosidine Strictosidine Synthase geissoschizine Geissoschizine (Key Intermediate) strictosidine->geissoschizine Multiple Steps This compound This compound Skeleton (e.g., Akuammiline) geissoschizine->this compound Cytochrome P450, Oxidoreductase strychnos Other MIA Skeletons (e.g., Strychnos) geissoschizine->strychnos

Caption: Simplified biosynthetic pathway of this compound alkaloids from primary precursors.

References

Unveiling Akuammilan Derivatives in Kigelia africana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification of Akuammilan derivatives in Kigelia africana, also known as the sausage tree. The fruit of this African tree has been a subject of scientific investigation due to its traditional medicinal uses. Recent studies have successfully identified the presence of the indole alkaloid, this compound-17-ol-10-methoxy, within the fruit extracts. This discovery opens new avenues for research into the pharmacological potential of this compound.

This document summarizes the key findings, presents quantitative data on the bioactivity of extracts containing this derivative, details the experimental protocols for its isolation and identification, and visualizes the associated experimental workflows and potential signaling pathways.

Quantitative Bioactivity Data

The bioactivity of Kigelia africana fruit extracts, in which this compound-17-ol-10-methoxy was identified, has been quantified, particularly for its potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. The following table summarizes the inhibitory concentrations (IC50) of different fruit extracts against α-glucosidase.

Extract/Fractionα-Glucosidase Inhibition (at 500 µg/mL)Estimated IC50 (µg/mL)Citation
Aqueous Crude Extract64.10 ± 2.7%193.7[1][2]
Ethyl Acetate Fraction89.82 ± 0.8%10.41[1][2]
Subfraction G85.10 ± 0.7%Not specified[2][3]

Experimental Protocols

The identification of this compound-17-ol-10-methoxy in Kigelia africana fruit was achieved through a systematic process of extraction, fractionation, and analysis. The detailed methodologies are outlined below.

Preparation of Aqueous Extract

The initial step involves the preparation of a crude extract from the fresh fruits of Kigelia africana.

  • Fruit Collection and Preparation: Fresh fruits are harvested and thoroughly washed to remove any surface contaminants. They are then sliced into smaller pieces to facilitate drying.

  • Drying: The fruit pieces are air-dried at room temperature until they are completely devoid of moisture.

  • Pulverization: The dried fruit pieces are ground into a fine powder using a mechanical grinder.

  • Aqueous Extraction: The powdered fruit material is then subjected to extraction with distilled water. This is typically done by maceration or decoction. For instance, the powder can be soaked in water for a specified period (e.g., 24-48 hours) with occasional stirring, or boiled in water for a shorter duration.

  • Filtration and Concentration: The resulting aqueous mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude aqueous extract.

Bioassay-Guided Fractionation

To isolate the bioactive constituents, the crude aqueous extract is subjected to fractionation, with each fraction being tested for its biological activity (in this case, α-glucosidase inhibition) to guide the separation process.

  • Solvent-Solvent Partitioning: The crude aqueous extract is partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This separates the compounds based on their solubility.

  • Activity Testing: Each fraction (n-hexane, ethyl acetate, butanol, and the remaining aqueous fraction) is tested for its α-glucosidase inhibitory activity. The most active fraction (the ethyl acetate fraction in this case) is selected for further separation.[1][2]

  • Column Chromatography: The most bioactive fraction is then subjected to column chromatography over a suitable stationary phase (e.g., silica gel). The column is eluted with a gradient of solvents to separate the components into subfractions.

  • Thin Layer Chromatography (TLC): The separation is monitored by TLC to identify fractions with similar chemical profiles, which are then pooled.

Phytochemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical composition of the most bioactive fractions and subfractions is determined using GC-MS.

  • Sample Preparation: A sample of the bioactive fraction is derivatized, if necessary, to make the compounds volatile for GC analysis.

  • GC-MS Analysis: The sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing the fragmentation pattern with spectral libraries (e.g., NIST).

  • Compound Identification: this compound-17-ol-10-methoxy was identified in the bioactive subfractions through this GC-MS analysis.[1][2][3][4] Other co-occurring compounds identified included 11"(2-cyclopenten-1-yl) undecanoic acid, cyclopentane undecanoic acid, N-nitroso-2-methyl-oxazolidine, and epoxide Oxirane2.2″ -(1.4-butanediyl) bis-.[1][2][3][4]

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the observed bioactivity.

experimental_workflow start Kigelia africana Fruit powder Fruit Powder start->powder extraction Aqueous Extraction powder->extraction crude_extract Crude Aqueous Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation (Solvent Partitioning) crude_extract->fractionation fractions Hexane, Ethyl Acetate, Butanol, Aqueous Fractions fractionation->fractions bioassay α-Glucosidase Inhibition Assay fractions->bioassay active_fraction Most Active Fraction (Ethyl Acetate) bioassay->active_fraction Select most potent chromatography Column Chromatography active_fraction->chromatography subfractions Subfractions chromatography->subfractions gcms GC-MS Analysis subfractions->gcms identification Identification of This compound-17-ol-10-methoxy gcms->identification

Caption: Experimental workflow for the isolation and identification of this compound derivatives.

Caption: Proposed mechanism of action for α-glucosidase inhibition by this compound-17-ol-10-methoxy.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammilan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Akuammilan, a monoterpene indole alkaloid. The document details its structural characteristics, physicochemical properties, and established experimental protocols for its extraction and analysis. Furthermore, it explores the potential mechanism of action related to its biological activities.

Chemical and Physical Properties

This compound is an indole alkaloid that serves as the fundamental parent structure for a class of related compounds.[1] Its chemical identity is defined by a complex pentacyclic ring system.

Table 1: Chemical Identifiers and Descriptors for this compound

IdentifierValueSource
IUPAC Name (1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraenePubChem[2]
Molecular Formula C₁₉H₂₂N₂PubChem[2]
InChI InChI=1S/C19H22N2/c1-3-13-11-21-9-8-19-12(2)14(13)10-17(21)18(19)20-16-7-5-4-6-15(16)19/h3-7,12,14,17H,8-11H2,1-2H3/b13-3-/t12?,14-,17+,19-/m1/s1PubChem[2]
InChIKey LASSIAMIDDUFEO-DYAADYKJSA-NPubChem[2]
Canonical SMILES C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)CPubChem[2]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 278.4 g/mol PubChem[2]
Monoisotopic Mass 278.178298710 DaPubChem[2]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 15.6 ŲPubChem[2]
Heavy Atom Count 21PubChem[2]
Complexity 534PubChem[2]

Experimental Protocols

Extraction and Isolation of this compound Alkaloids

The extraction of alkaloids from plant sources is a multi-step process that leverages the basic nature of these compounds and their solubility characteristics.[3] The following protocol is a generalized procedure applicable for the isolation of this compound and related alkaloids from powdered plant material (e.g., seeds or bark).

Methodology:

  • Sample Preparation & Defatting : The plant material is first ground into a moderately coarse powder to increase the surface area for solvent extraction.[4] If the material is rich in lipids (e.g., seeds), it is subjected to a preliminary extraction with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[4][5] This step removes fats, oils, and waxes without extracting the alkaloids and the solvent from this step is discarded.[5]

  • Liberation of Free Alkaloid Bases : Alkaloids typically exist in plants as salts.[4] To convert them into their free base form, the defatted plant material is moistened with water and treated with an alkali, such as calcium hydroxide or sodium carbonate, to make a paste.[1] This process liberates the free alkaloids from their salts.[1]

  • Solvent Extraction : The alkalized plant material is then extracted with a suitable organic solvent like chloroform or ethyl acetate.[1] This is often done via hot continuous percolation (Soxhlet) to efficiently dissolve the free alkaloid bases along with other soluble compounds.[1]

  • Acid-Base Purification :

    • The resulting organic solvent extract, containing the crude alkaloids, is agitated with a dilute acid solution (e.g., dilute sulfuric acid).[1] The basic alkaloids react to form their corresponding salts, which are soluble in the aqueous acidic layer.[1]

    • The aqueous layer is separated, and the organic layer is discarded. This step removes many neutral and weakly basic impurities.

    • The acidic aqueous solution is then made alkaline again by adding a base like ammonia.[1] This converts the alkaloid salts back to their free base form, which are typically insoluble in water and will precipitate out.[1]

  • Final Extraction and Isolation : The precipitated crude alkaloids are recovered by filtration or by extraction with an immiscible organic solvent (e.g., chloroform).[1] The final organic extract is dried, and the solvent is evaporated to yield a mixture of crude alkaloids.[3] Individual alkaloids, such as this compound, can then be separated from this mixture using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation A Plant Material B Grinding A->B C Defatting (with Hexane) B->C D Alkalinization (e.g., with Lime) C->D E Solvent Extraction (e.g., with Chloroform) D->E F Crude Organic Extract E->F G Acid Wash (e.g., dil. H₂SO₄) F->G H Aqueous Acid Layer (Alkaloid Salts) G->H I Basification (e.g., with NH₃) H->I J Precipitated Alkaloids I->J K Final Organic Extraction J->K L Crude Alkaloid Mixture K->L M Chromatography (e.g., HPLC) L->M N Pure this compound M->N

Caption: General experimental workflow for this compound extraction.
Analytical Characterization

The characterization of indole alkaloids like this compound relies on modern analytical techniques to confirm structure and purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method.

Methodology:

  • Sample Preparation : A purified sample of the isolated alkaloid is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.

  • Chromatographic Separation (HPLC) : The sample is injected into an HPLC system. For indole alkaloids, reverse-phase chromatography is commonly used.

    • Column : A C18 column is frequently employed.

    • Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical. The gradient allows for the separation of compounds with varying polarities.

    • Detection : A UV detector is used for initial detection, as the indole nucleus provides a chromophore.

  • Mass Spectrometric Analysis (MS) : The eluent from the HPLC is directed into a mass spectrometer, often equipped with an electrospray ionization (ESI) source.

    • MS Scan : A full scan is performed to determine the molecular weight of the eluting compounds. The accurate mass measurement helps in confirming the molecular formula.

    • Tandem MS (MS/MS) : To gain structural information, the parent ion corresponding to this compound's molecular weight is selected and subjected to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Purified Alkaloid Sample B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC System (C18 Column) C->D E Mass Spectrometer (ESI Source) D->E F Data Analysis E->F G Retention Time (Purity) E->G H Molecular Weight (MS Scan) E->H I Structural Data (MS/MS Fragments) F->I G Meal Carbohydrate Intake (Starch, Sucrose) Intestine Small Intestine Meal->Intestine Enzyme α-Glucosidase (Brush Border Enzyme) Breakdown Carbohydrate Breakdown Enzyme->Breakdown Catalyzes This compound This compound (Inhibitor) This compound->Enzyme Inhibits Glucose Glucose Breakdown->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Blood Reduced Postprandial Hyperglycemia Absorption->Blood

References

Unveiling the Spectroscopic Signature of Akuammilan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the indole alkaloid Akuammilan. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and outlines the general experimental protocols for their acquisition.

Core Spectral Data: NMR and MS Analysis

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While a specific, publicly available, comprehensive dataset for this compound is not readily found in generalized databases, the following represents a compilation of expected spectral characteristics based on the known structure of the Akuammane alkaloid scaffold. The precise chemical shifts and fragmentation patterns can be found in the primary literature detailing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: Predicted ¹H NMR Data for the this compound Core Structure

ProtonChemical Shift (δ) ppm RangeMultiplicityCoupling Constant (J) Hz
Aromatic Protons6.5 - 7.5m-
Olefinic Proton5.0 - 5.5q~7
Methine Protons2.5 - 4.5m-
Methylene Protons1.5 - 3.0m-
Methyl Protons0.9 - 1.8d, t~7

Table 2: Predicted ¹³C NMR Data for the this compound Core Structure

CarbonChemical Shift (δ) ppm Range
Aromatic C110 - 150
Olefinic C115 - 140
Quaternary C40 - 60
Methine C30 - 70
Methylene C20 - 60
Methyl C10 - 20

Note: The actual chemical shifts can vary depending on the solvent and the specific instrumentation used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For this compound, with a molecular formula of C₁₉H₂₂N₂, the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺279.1856Varies with experiment

The fragmentation of the this compound core would likely involve characteristic losses of fragments from the ethylidene side chain and cleavage of the intricate ring system, providing a unique fingerprint for its identification.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation. The following sections outline the general methodologies for NMR and MS analysis of alkaloids like this compound.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data for an alkaloid like this compound is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution NMR_Spectrometer High-Field NMR Spectrometer (e.g., 400-600 MHz) Dissolution->NMR_Spectrometer OneD_NMR 1D NMR Experiments (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interpretation Data Interpretation Sample_Prep Sample Dissolution in Suitable Solvent Infusion Direct Infusion or LC Coupling Sample_Prep->Infusion Ionization Ionization Source (e.g., ESI, APCI) Infusion->Ionization Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer MS_Spectrum Acquisition of Full Scan MS Spectrum Mass_Analyzer->MS_Spectrum MSMS_Spectrum Acquisition of MS/MS Spectrum (Fragmentation) Mass_Analyzer->MSMS_Spectrum Data_Analysis Data Analysis: Determine Molecular Formula & Fragmentation Pathways MS_Spectrum->Data_Analysis MSMS_Spectrum->Data_Analysis

The Discovery and Isolation of Akuammilan Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of Akuammilan alkaloids, a class of indole alkaloids primarily derived from the seeds of the West African tree Picralima nitida. This document details both the seminal, early 20th-century methods of extraction and the advanced chromatographic techniques employed today. It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and biological pathways to support ongoing research and development in pharmacology and medicinal chemistry.

Historical Discovery

The journey into the chemical constituents of Picralima nitida (formerly Picralima klaineana) began in the early 20th century. The first documented isolation of alkaloids from this plant was achieved by T.A. Henry and T.M. Sharp in 1927. Their pioneering work laid the foundation for understanding the complex phytochemical profile of the plant's seeds. A more detailed account of these alkaloids was later published by T.A. Henry in 1932, further characterizing the nature of these novel compounds. The traditional use of P. nitida seeds in West African medicine for pain and fever spurred this early scientific inquiry.

Isolation Methodologies: From Historical Extraction to Modern Chromatography

The techniques for isolating this compound alkaloids have evolved significantly, moving from classical solvent-based extraction to highly efficient modern chromatographic methods.

Historical Isolation Protocol

Early methods for isolating alkaloids from P. nitida seeds relied on conventional chemical extraction principles. The general workflow involved a multi-step process to separate the basic alkaloid compounds from the raw plant material.

Experimental Protocol:

  • Defatting: The dried and powdered seeds were first macerated with petroleum ether to remove fatty components.

  • Acidic Extraction: The defatted plant material was then percolated with a dilute aqueous acid, such as 6% aqueous acetic acid, to protonate the alkaloids and render them soluble in the aqueous phase.

  • Basification and Solvent Extraction: The resulting acidic aqueous extract was basified with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents. This alkaline mixture was then repeatedly extracted with immiscible organic solvents like ethyl acetate and chloroform.

  • Purification: The combined organic extracts, containing the crude alkaloid mixture, were dried and the solvent evaporated. The residue was then subjected to column chromatography using an alumina (Al₂O₃) stationary phase, with elution by solvents of increasing polarity to separate the individual alkaloids.

Logical Workflow for Historical Isolation

historical_isolation start Powdered Picralima nitida Seeds defat Maceration with Petroleum Ether start->defat acid_extract Percolation with 6% Aqueous Acetic Acid defat->acid_extract basify Basification (e.g., NH4OH) acid_extract->basify solvent_extract Extraction with Ethyl Acetate & Chloroform basify->solvent_extract chromatography Column Chromatography (Alumina) solvent_extract->chromatography end Isolated this compound Alkaloids chromatography->end

Caption: Workflow of the historical method for this compound alkaloid isolation.

Modern Isolation Protocol: pH-Zone-Refining Countercurrent Chromatography

Contemporary isolation of this compound alkaloids has been revolutionized by the application of pH-zone-refining countercurrent chromatography (pHZR-CCC). This technique offers superior resolution and efficiency, avoiding the irreversible adsorption of alkaloids to solid stationary phases that can occur in traditional column chromatography.

Experimental Protocol:

  • Initial Extraction: A crude alkaloid extract is first obtained from the powdered seeds. This is typically achieved by a preliminary extraction with a solvent such as dichloromethane.

  • pH-Zone-Refining CCC: The crude extract is then subjected to pHZR-CCC. This method utilizes a two-phase liquid system and exploits the acid-base properties of the alkaloids for separation.

    • Solvent System: A common solvent system is composed of methyl tert-butyl ether (MtBE)–acetonitrile–water in a 2:2:3 volume ratio.

    • Stationary and Mobile Phases: The upper organic layer serves as the stationary phase, and it is made basic by the addition of a retainer amine, such as triethylamine (TEA). The lower aqueous layer acts as the mobile phase and is acidified with an eluter, typically hydrochloric acid (HCl).

  • Elution and Fractionation: The crude alkaloid sample is introduced into the system. As the acidic mobile phase is pumped through the basic stationary phase, a pH gradient is formed. The individual alkaloids, having different pKa values, partition differently between the two phases and are eluted in distinct pH zones, allowing for their separation and collection in a highly purified form. For instance, akuammiline and picraline elute at a lower pH range (pH 3-4), while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5 and pH 5, respectively)[1].

Workflow for Modern Isolation via pHZR-CCC

modern_isolation start Crude Dichloromethane Alkaloid Extract ccc_system pH-Zone-Refining Countercurrent Chromatography (MtBE-Acetonitrile-Water System) start->ccc_system elution Elution with Acidic Mobile Phase (HCl) through Basic Stationary Phase (TEA) ccc_system->elution fractionation Fraction Collection Based on Elution pH elution->fractionation end Purified this compound Alkaloids (e.g., Akuammicine, Pseudo-akuammigine) fractionation->end

Caption: Modern isolation of this compound alkaloids using pHZR-CCC.

Quantitative Data Presentation

The efficiency of isolation protocols is best understood through quantitative yield data. The following tables summarize the yields from both crude extraction and the purification of individual alkaloids using modern chromatographic techniques.

Extraction MethodStarting MaterialSolventYield of Crude ExtractReference
Cold Maceration2.25 kg of powdered seeds70% Ethanol12.44% (279.9 g)Assessment of an ethanolic seed extract...
pH-Zone-Refining CCC1.2 g of DCM fractionMtBE-ACN-H₂ONot ApplicableCreed, S. M., et al. (2020)[1]
Purified AlkaloidStarting MaterialYieldPurityIsolation MethodReference
Pseudo-akuammigine1.2 g of DCM fraction130 mgHighpH-Zone-Refining CCCCreed, S. M., et al. (2020)[1]
Akuammicine1.2 g of DCM fraction145 mgHighpH-Zone-Refining CCCCreed, S. M., et al. (2020)[1]

Biological Activity and Signaling Pathways

This compound alkaloids are of significant interest due to their interaction with central nervous system receptors, primarily opioid receptors. Several of these compounds, including akuammine and pseudo-akuammigine, are agonists of the mu-opioid receptor (μOR), while akuammicine is a potent kappa-opioid receptor (κOR) agonist.

Mu-Opioid Receptor (μOR) Signaling

Activation of the μOR by an agonist like akuammine initiates a signaling cascade through the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). The Gβγ subunit of the G-protein also modulates ion channel activity, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuron and reduced neurotransmitter release.

Simplified Mu-Opioid Receptor Signaling Pathway

mu_opioid_pathway cluster_membrane Cell Membrane mu_receptor Mu-Opioid Receptor g_protein Gαi/o-Gβγ Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits k_channel K⁺ Channel (GIRK) g_protein->k_channel Activates camp cAMP adenylyl_cyclase->camp cellular_response Reduced Neuronal Excitability ca_channel->cellular_response Reduced Ca²⁺ Influx k_channel->cellular_response K⁺ Efflux akuammine Akuammine (Agonist) akuammine->mu_receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates

Caption: Agonist activation of the mu-opioid receptor pathway.

Kappa-Opioid Receptor (κOR) Signaling

Similar to the μOR, the κOR is also a G-protein coupled receptor that signals through Gαi/o. Agonist binding, for example by akuammicine, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, κOR activation is known to stimulate mitogen-activated protein kinase (MAPK) cascades, such as the p38 and JNK pathways, which are involved in cellular responses to stress. This can lead to the suppression of dopamine release in certain brain regions.

kappa_opioid_pathway akuammicine Akuammicine (Agonist) kappa_receptor kappa_receptor akuammicine->kappa_receptor Binds atp ATP adenylyl_cyclase adenylyl_cyclase atp->adenylyl_cyclase camp cAMP mapk MAPK Cascade (p38, JNK) cellular_response Modulation of Gene Expression Suppression of Dopamine Release mapk->cellular_response g_protein g_protein kappa_receptor->g_protein Activates g_protein->mapk Activates g_protein->adenylyl_cyclase Inhibits adenylyl_cyclase->camp

References

Methodological & Application

Total Synthesis of Akuammilan Alkaloids: A Detailed Overview of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Akuammilan alkaloids, a fascinating family of monoterpenoid indole alkaloids, have captivated chemists for decades due to their complex molecular architectures and promising biological activities. Their intricate, caged structures, often featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as an inspiring playground for the development of novel synthetic methodologies. This document provides a detailed overview of selected total synthesis protocols for key members of the this compound family, with a focus on data presentation, experimental procedures, and visual representations of the synthetic strategies.

Comparative Analysis of Recent Total Syntheses

Recent years have witnessed remarkable achievements in the total synthesis of this compound alkaloids. The following table summarizes the key quantitative data from selected, recent enantioselective total syntheses, offering a comparative perspective on their efficiency.

Target Molecule Principal Investigator(s) Year Longest Linear Sequence (Steps) Overall Yield (%) Key Strategies
(+)-StrictamineGarg, N. K.201611~5Reductive Interrupted Fischer Indolization, Late-stage C-N bond formation
(−)-2(S)-CathafolineGarg, N. K.201612~4Reductive Interrupted Fischer Indolization, Diastereoselective Reduction
(−)-Aspidophylline AGarg, N. K.201610~6Interrupted Fischer Indolization, Nosyl Cleavage/N-formylation

Retrosynthetic Analysis and Strategic Overview

The synthetic strategies employed to conquer the complex this compound core often rely on elegant retrosynthetic disconnections that pave the way for the strategic assembly of the polycyclic framework. Below are graphical representations of the retrosynthetic logic for the syntheses of (+)-Strictamine and (−)-Aspidophylline A.

G cluster_strictamine Retrosynthesis of (+)-Strictamine Strictamine Strictamine Tetracyclic_Chloride Tetracyclic Chloride Intermediate Strictamine->Tetracyclic_Chloride Late-stage N-cyclization Lactone_Intermediate Key Lactone Intermediate Tetracyclic_Chloride->Lactone_Intermediate Methanolysis/Chlorination Ketolactone Enantioenriched Ketolactone Lactone_Intermediate->Ketolactone Reductive Interrupted Fischer Indolization Starting_Material_S Simple Achiral Starting Material Ketolactone->Starting_Material_S Asymmetric Catalysis

Caption: Retrosynthetic analysis for the total synthesis of (+)-Strictamine.

G cluster_aspidophylline Retrosynthesis of (−)-Aspidophylline A Aspidophylline_A Aspidophylline_A Indolization_Adduct Interrupted Fischer Indolization Adduct Aspidophylline_A->Indolization_Adduct Nosyl Cleavage/ N-formylation Ketolactone_A Enantioenriched Ketolactone Indolization_Adduct->Ketolactone_A Interrupted Fischer Indolization Starting_Material_A Simple Achiral Starting Material Ketolactone_A->Starting_Material_A Asymmetric Catalysis

Caption: Retrosynthetic analysis for the total synthesis of (−)-Aspidophylline A.

Detailed Experimental Protocols

The following section provides detailed experimental protocols for key transformations in the enantioselective total syntheses of (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A, as reported by the Garg group.

Synthesis of (+)-Strictamine

Key Step: Reductive Interrupted Fischer Indolization

This pivotal reaction constructs the core tetracyclic system of the this compound alkaloids in a single step with excellent stereocontrol.

  • Reaction Scheme:

G cluster_reaction Reductive Interrupted Fischer Indolization Ketolactone Ketolactone Lactone_Intermediate Tetracyclic Lactone Ketolactone->Lactone_Intermediate 1. Phenylhydrazine, TFA 2. Et3SiH Phenylhydrazine Phenylhydrazine Phenylhydrazine->Lactone_Intermediate

Caption: Key transformation in the synthesis of (+)-Strictamine.

  • Experimental Protocol: To a solution of the enantioenriched ketolactone (1.0 equiv) in a suitable solvent such as CH2Cl2 at 0 °C is added phenylhydrazine (1.2 equiv) followed by trifluoroacetic acid (TFA, 1.5 equiv). The reaction mixture is stirred at this temperature for 30 minutes. Subsequently, triethylsilane (Et3SiH, 3.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic lactone intermediate.

Key Step: Late-stage C-N Bond Formation to Yield (+)-Strictamine

The final cyclization to form the characteristic methanoquinolizidine core is achieved in a late-stage transformation.

  • Experimental Protocol: The tetracyclic chloride intermediate (1.0 equiv) is dissolved in a suitable solvent like acetonitrile. A mild base, such as K2CO3 (5.0 equiv), is added, and the reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and CH2Cl2. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield (+)-Strictamine.

Synthesis of (−)-2(S)-Cathafoline

The synthesis of (−)-2(S)-Cathafoline shares the key reductive interrupted Fischer indolization step with the synthesis of (+)-Strictamine. A key differentiating step is the diastereoselective reduction of an iminium intermediate.

Key Step: Diastereoselective Reduction

  • Experimental Protocol: The tetracyclic intermediate containing an indolenine moiety is dissolved in methanol and cooled to -78 °C. Sodium borohydride (NaBH4, 5.0 equiv) is added in portions. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the slow addition of water. The mixture is concentrated under reduced pressure, and the residue is partitioned between water and CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric mixture is purified by flash column chromatography to isolate the desired 2(S)-epimer.

Synthesis of (−)-Aspidophylline A

The synthesis of (−)-Aspidophylline A employs a non-reductive variant of the interrupted Fischer indolization.

Key Step: Interrupted Fischer Indolization

  • Experimental Protocol: To a solution of the enantioenriched ketolactone (1.0 equiv) and Ns-phenylhydrazine (1.2 equiv) in dioxane is added a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 equiv). The mixture is heated to 80 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the interrupted Fischer indolization adduct.

Final Steps: Nosyl Cleavage and N-formylation

  • Experimental Protocol: The nosyl-protected intermediate (1.0 equiv) is dissolved in a mixture of CH3CN and a phosphate buffer (pH 7). A thiol reagent, such as thiophenol (10 equiv), and a base, such as K2CO3 (5.0 equiv), are added. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude amine is then dissolved in a 1:1 mixture of ethyl formate and methanol and heated to 60 °C for 12 hours. Removal of the volatiles under reduced pressure followed by purification by flash column chromatography yields (−)-Aspidophylline A.

Concluding Remarks

The total syntheses of this compound alkaloids continue to be a benchmark for excellence in the field of organic chemistry. The strategies and protocols detailed herein, particularly the innovative use of the interrupted Fischer indolization, showcase the power of modern synthetic methods to access complex natural products. These detailed application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex alkaloids and in the broader field of drug discovery and development. The continued exploration of new synthetic routes will undoubtedly lead to even more efficient and elegant solutions for the construction of these fascinating molecules.

Application Notes and Protocols for the Semi-synthesis of Akuammilan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of derivatives of Akuammilan alkaloids, a class of natural products with promising pharmacological activities. The focus is on modifications of the akuammine and pseudo-akuammigine scaffold, which have been shown to modulate opioid receptor activity.

Introduction

This compound alkaloids, such as akuammine and pseudo-akuammigine, are isolated from the seeds of the Akuamma tree (Picralima nitida). These natural products serve as a scaffold for the development of novel therapeutic agents. Semi-synthesis, the chemical modification of these natural products, allows for the exploration of structure-activity relationships (SAR) and the optimization of their pharmacological profiles. This document outlines the synthetic strategies, experimental protocols, and characterization data for the preparation of various this compound derivatives.

Data Presentation

Table 1: Semi-synthesis of Pseudo-akuammigine Derivatives and their Opioid Receptor Activity
CompoundModificationYield (%)µ-Opioid Receptor (µOR) Ki (nM)κ-Opioid Receptor (κOR) Ki (nM)
Pseudo-akuammigine--230 ± 401600 ± 300
N1-Phenethyl-pseudo-akuammigine N1-phenethylation753.3 ± 0.6 1100 ± 200
N1-Benzyl-pseudo-akuammigineN1-benzylation6828 ± 51500 ± 300
N1-Methyl-pseudo-akuammigineN1-methylationNot Reported150 ± 301200 ± 200

Data synthesized from "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor". Yields are representative for the described reactions.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Pseudo-akuammigine

This protocol describes the N-alkylation of the indole nitrogen of pseudo-akuammigine. The introduction of a phenethyl moiety at the N1 position has been shown to significantly increase potency at the µ-opioid receptor.[1]

Materials:

  • Pseudo-akuammigine

  • Appropriate alkylating agent (e.g., phenethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of pseudo-akuammigine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Add the alkylating agent (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated pseudo-akuammigine derivative.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • 1H NMR and 13C NMR: To confirm the structure and purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Protocol 2: General Procedure for Suzuki Coupling at the C11 Position of Akuammine

This protocol outlines the Suzuki coupling reaction to introduce aryl groups at the C11 position of the akuammine scaffold, following bromination at this position.

Materials:

  • 11-Bromo-akuammine (prepared via bromination with NBS)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Toluene

  • Methanol (MeOH)

  • Water

Procedure:

  • To a solution of 11-bromo-akuammine (1.0 eq) in a mixture of toluene and methanol, add the arylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C11-arylated akuammine derivative.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction N-Alkylation cluster_workup Workup & Purification cluster_product Final Product start Pseudo-akuammigine deprotonation Deprotonation with NaH in DMF start->deprotonation 1.0 eq alkylation Addition of Alkylating Agent (e.g., Phenethyl Bromide) deprotonation->alkylation 1.2 eq NaH quench Quench with NaHCO3 alkylation->quench 1.5 eq R-Br extract Extract with DCM quench->extract purify Silica Gel Chromatography extract->purify product N1-Alkyl-pseudo-akuammigine Derivative purify->product

Caption: Workflow for the N-alkylation of pseudo-akuammigine.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling ligand This compound Derivative (e.g., N1-Phenethyl-pseudo-akuammigine) receptor µ-Opioid Receptor (µOR) ligand->receptor Agonist Binding g_protein G-protein Activation (Gi/Go) receptor->g_protein Conformational Change adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia Leads to

Caption: Proposed signaling pathway for µ-opioid receptor agonists.

References

Application Notes & Protocols for the Quantification of Akuammilan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Akuammilan alkaloids, a class of indole alkaloids primarily found in the seeds of Picralima nitida, commonly known as Akuamma. The primary bioactive compounds of interest include akuammine, pseudo-akuammigine, and akuammidine. These protocols are designed for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), offering robust and reliable methods for researchers in natural product chemistry, pharmacology, and drug development.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of major this compound alkaloids in raw plant material and extracts.

Principle

Reverse-phase HPLC separates the alkaloids based on their polarity. The compounds are then detected by a UV detector at a wavelength where they exhibit maximum absorbance, allowing for quantification by comparing the peak area to that of a known standard.

Experimental Protocol

1.2.1. Sample Preparation (from Picralima nitida seeds)

  • Grinding: Grind dried Akuamma seeds into a fine powder (e.g., using a mortar and pestle or a mechanical grinder).

  • Extraction:

    • Accurately weigh 1 gram of the powdered seeds.

    • Add 20 mL of methanol containing 1% acetic acid.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more with 20 mL of the extraction solvent.

    • Combine all supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

1.2.2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Quantitative Data Summary (Example for Structurally Related Indole Alkaloids)
ParameterYohimbineAjmalicine
Linear Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.20.3
LOQ (µg/mL) 0.71.0
Accuracy (Recovery %) 98.5 - 101.297.9 - 102.1
Precision (RSD %) < 2.0< 2.0

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound alkaloids in complex matrices such as biological fluids (plasma, urine) and for the analysis of low-abundance analogs.

Principle

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After chromatographic separation, the alkaloids are ionized (typically using electrospray ionization - ESI) and detected based on their mass-to-charge ratio (m/z). For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed for its high specificity and sensitivity.

Experimental Protocol

2.2.1. Sample Preparation (from plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.2.2. LC-MS Conditions

ParameterValue
Column UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 5% B1-8 min: 5-95% B8-9 min: 95% B9-9.1 min: 95-5% B9.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Triple Quadrupole (QqQ) in MRM mode

2.2.3. MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Akuammine 383.2144.1
Pseudo-akuammigine 367.2144.1
Akuammidine 355.2144.1
Internal Standard (Varies)(Varies)
Quantitative Data Summary (Example for Structurally Related Indole Alkaloids)

The following table provides representative validation data for the quantification of indole alkaloids using a UHPLC-MS/MS method.[2] This serves as a guideline for the expected performance of a validated method for this compound alkaloids.

ParameterHarmineYohimbine
Linear Range (pmol) 5 - 1005 - 100
Correlation Coefficient (r²) 0.9958>0.99
LOD (pg) 0.310.25
LOQ (pg) 1.040.83
Accuracy (%) 97.7 - 102.098.5 - 101.5
Precision (RSD %) 1.5 - 3.5< 3.0
Recovery (%) ~88~81

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Plant Material / Biological Fluid grind Grinding (if solid) start->grind precipitate Protein Precipitation (for plasma) start->precipitate extract Solvent Extraction grind->extract filter Filtration (0.45/0.22 µm) extract->filter precipitate->filter hplc_vial Sample in Vial filter->hplc_vial hplc HPLC System hplc_vial->hplc lcms LC-MS/MS System hplc_vial->lcms separation Chromatographic Separation hplc->separation lcms->separation detection UV or MS Detection separation->detection quant Data Analysis & Quantification detection->quant

Experimental Workflow for this compound Alkaloid Quantification.
Signaling Pathway of this compound Alkaloids via Opioid Receptors

This compound alkaloids, such as akuammine and pseudo-akuammigine, act as agonists at mu (µ) and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand This compound Alkaloid receptor Opioid Receptor (µ/κ) ligand->receptor binds g_protein Gαi/o-Gβγ Complex receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits ion_channel K+ Channel Activation Ca2+ Channel Inhibition g_beta_gamma->ion_channel mapk MAPK Cascade (ERK, JNK, p38) g_beta_gamma->mapk camp ↓ cAMP ac->camp cellular_response Analgesia & Other Cellular Effects camp->cellular_response ion_channel->cellular_response mapk->cellular_response

Opioid Receptor Signaling Pathway Activated by this compound Alkaloids.

References

Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay of Akuammilan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay, with a specific focus on evaluating the inhibitory potential of Akuammilan alkaloids. This assay is a crucial primary screening method for identifying potential therapeutic agents for type 2 diabetes by targeting carbohydrate-hydrolyzing enzymes.

Introduction

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2][3][4] The inhibition of this enzyme can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[1][2][3][4] this compound alkaloids, a class of indole alkaloids, have been identified as potential alpha-glucosidase inhibitors, making this assay essential for their evaluation.[5]

Data Presentation

The inhibitory activity of this compound alkaloids and their derivatives against alpha-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50) value. The lower the IC50 value, the more potent the inhibitor.

Compound NameSourceIC50 (µg/mL)
This compound-17-ol-10-methoxyKigelia africana fruit fractionNot explicitly stated, but the fraction containing it had an IC50 of 10.41 µg/mL[5]
Acarbose (Positive Control)Standard anti-diabetic drugIC50 values vary by study, a representative value is 203.03 ± 3.77 μg/mL[2]

Experimental Protocols

This protocol is a synthesis of established methods for the in vitro determination of alpha-glucosidase inhibition.[6][7]

Materials and Reagents

  • Alpha-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, or equivalent)

  • This compound alkaloid sample (isolated and purified)

  • Acarbose (positive control) (Sigma-Aldrich, or equivalent)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in distilled water and adjusting the pH to 6.8.

    • Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in the phosphate buffer to achieve the desired concentration. Prepare this solution fresh before each experiment.

    • pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer. This solution should also be prepared fresh.

    • This compound Alkaloid Stock Solution: Dissolve the this compound alkaloid sample in DMSO to a high concentration (e.g., 10 mg/mL).

    • Acarbose Stock Solution: Prepare a stock solution of acarbose in the phosphate buffer.

    • Sodium Carbonate Solution (1 M): Dissolve Na₂CO₃ in distilled water.

  • Assay Protocol:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the this compound alkaloid sample solution at various concentrations to the sample wells.

    • Add 10 µL of acarbose solution to the positive control wells.

    • Add 10 µL of DMSO to the negative control wells.

    • Add 20 µL of the alpha-glucosidase solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the 1 M sodium carbonate solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + buffer + DMSO + substrate).

    • A_sample is the absorbance of the sample well (enzyme + buffer + this compound alkaloid + substrate).

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the this compound alkaloid. The concentration that results in 50% inhibition of the enzyme activity is the IC50 value.

Mandatory Visualizations

Diagram of the Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Samples) plate_setup Plate Setup (50µL Buffer) prep->plate_setup add_inhibitor Add Inhibitors (10µL this compound/Acarbose/DMSO) plate_setup->add_inhibitor add_enzyme Add Enzyme (20µL α-glucosidase) add_inhibitor->add_enzyme pre_incubation Pre-incubation (37°C, 15 min) add_enzyme->pre_incubation add_substrate Add Substrate (20µL pNPG) pre_incubation->add_substrate incubation Incubation (37°C, 20 min) add_substrate->incubation stop_reaction Stop Reaction (50µL Na₂CO₃) incubation->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition & IC50 read_absorbance->calculate

Caption: A flowchart illustrating the key steps of the in vitro alpha-glucosidase inhibition assay.

Diagram of the Alpha-Glucosidase Inhibition Mechanism

inhibition_mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Alkaloid A α-Glucosidase C Enzyme-Substrate Complex A->C Binds B Carbohydrate (Substrate) C->A Releases D Glucose C->D Hydrolyzes E α-Glucosidase H Inhibited Complex E->H F Binds F This compound (Inhibitor) G Carbohydrate G->H Blocked I No Glucose Release H->I

Caption: A diagram showing the competitive inhibition of alpha-glucosidase by an this compound alkaloid.

References

Application Notes and Protocols for Cell-Based Assays to Determine Akuammilan Alkaloid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammilan alkaloids, a class of indole alkaloids isolated from various plant species, have garnered significant interest in drug discovery due to their diverse biological activities. Preliminary studies have indicated that certain this compound derivatives, particularly bisindole alkaloids, exhibit pronounced cytotoxic effects against a range of cancer cell lines.[1][2] Understanding the cytotoxic potential and the underlying mechanisms of these natural products is crucial for their development as potential therapeutic agents.

This document provides detailed application notes and protocols for a panel of cell-based assays to systematically evaluate the cytotoxicity of this compound alkaloids. The described assays will enable researchers to quantify cell viability, determine cytotoxic potency (IC50 values), and elucidate the primary mechanism of cell death. A general experimental workflow is presented to guide the screening and characterization of these compounds.

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended for assessing the cytotoxic activity of this compound alkaloids. The initial screening for cytotoxic effects can be performed using a metabolic activity assay like the MTT assay. Positive hits can then be further characterized using a membrane integrity assay (LDH assay) and assays to determine the mode of cell death, such as apoptosis assays.

G cluster_screening Primary Screening cluster_confirmation Mechanism of Action start This compound Alkaloid Library cell_culture Seed Cancer Cell Lines in 96-well plates start->cell_culture Dissolve in DMSO treatment Treat cells with a concentration range of this compound alkaloids cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Incubate 24-72h ic50 Determine IC50 values mtt_assay->ic50 Measure Absorbance ldh_assay LDH Assay (Membrane Integrity) ic50->ldh_assay Confirm cytotoxicity at IC50 ic50->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Investigate apoptosis ic50->apoptosis_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for caspases) flow_cytometry->pathway_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported in vitro growth inhibitory activities of macroline-akuammiline bisindole alkaloids against a panel of human cancer cell lines.

AlkaloidCell LineCancer TypeIC50 (µM)
Bisindole Alkaloid 7KBOral epidermoid carcinoma0.8
Vincristine-resistant KBOral epidermoid carcinoma1.5
PC-3Prostate cancer1.2
LNCaPProstate cancer0.9
MCF7Breast cancer0.3
MDA-MB-231Breast cancer1.1
HT-29Colorectal cancer8.3
HCT 116Colorectal cancer1.9
A549Lung cancer1.4
Bisindole Alkaloid 8KBOral epidermoid carcinoma1.1
Vincristine-resistant KBOral epidermoid carcinoma2.1
PC-3Prostate cancer1.8
LNCaPProstate cancer1.5
MCF7Breast cancer0.5
MDA-MB-231Breast cancer1.7
HT-29Colorectal cancer7.5
HCT 116Colorectal cancer2.5
A549Lung cancer2.0

Data extracted from Yeap et al., J Nat Prod, 2018.[1]

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

G cluster_cell Viable Cell cluster_reagents Reagents cluster_process Process mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases reduction Reduction dehydrogenase->reduction mtt MTT (Yellow, soluble) mtt->reduction Enters cell formazan Formazan (Purple, insoluble) solubilization Solubilization (DMSO) formazan->solubilization reduction->formazan measurement Measure Absorbance at ~570 nm solubilization->measurement

Caption: Principle of the MTT assay for cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound alkaloids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[3] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

G cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction cell_membrane Compromised Cell Membrane ldh_enzyme LDH ldh_enzyme->cell_membrane Released into medium lactate Lactate pyruvate Pyruvate lactate->pyruvate LDH nad NAD+ nadh NADH nad->nadh LDH tetrazolium Tetrazolium Salt (INT) nadh->tetrazolium Diaphorase formazan Formazan (Red) tetrazolium->formazan measurement Measure Absorbance at ~490 nm formazan->measurement diaphorase Diaphorase

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer) and a no-cell background control.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction (Optional): Some kits may require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound alkaloids at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathways activated by this compound alkaloids are still under investigation, many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

G cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade This compound This compound Alkaloids bax_bak Bax/Bak Activation This compound->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition This compound->bcl2 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2->bax_bak apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9_pro Pro-Caspase-9 caspase9_pro->apoptosome caspase9_active Active Caspase-9 apoptosome->caspase9_active Activation caspase3_active Active Caspase-3 (Executioner Caspase) caspase9_active->caspase3_active Cleavage & Activation caspase3_pro Pro-Caspase-3 caspase3_pro->caspase3_active apoptosis Apoptosis caspase3_active->apoptosis Cellular Dismantling

Caption: A potential intrinsic apoptosis pathway induced by this compound alkaloids.

Disclaimer: The protocols provided are intended as a general guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.

References

Application Notes and Protocols: Investigating the Antidiabetic Potential of Akuammiline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is an indole alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments. While the pharmacological properties of Akuammiline alkaloids have been a subject of study, particularly concerning their analgesic effects, their potential role in managing diabetes mellitus remains largely unexplored. This document provides a comprehensive set of protocols and application notes for researchers interested in investigating the potential antidiabetic effects of Akuammiline using established animal models.

It is important to note that, to date, there is a lack of direct scientific evidence from preclinical or clinical studies specifically evaluating the antidiabetic properties of isolated Akuammiline. These protocols are therefore intended to serve as a foundational guide for initiating such investigations.

Rationale for Investigation

The exploration of natural products for novel antidiabetic agents is a promising area of research[1]. Ethnobotanical studies have documented the use of various plants for the management of diabetes[2][3][4]. While Picralima nitida is not prominently cited for diabetes treatment, the diverse pharmacological activities of its constituent alkaloids warrant a systematic evaluation of their potential metabolic effects. Investigating Akuammiline's effect on glucose homeostasis could unveil a novel therapeutic lead.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying diabetes. Both chemically-induced and genetic models are widely used, each with distinct advantages and limitations.[5][6][7][8][9]

Chemically-Induced Diabetes Models

These models are cost-effective and allow for the study of diabetes in a variety of animal species.

  • Streptozotocin (STZ)-Induced Type 1 Diabetes: STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.

  • Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Type 2 Diabetes: A combination of a high-fat diet to induce insulin resistance followed by a low dose of STZ to induce partial beta-cell dysfunction mimics the pathophysiology of type 2 diabetes.

Genetic Diabetes Models

These models have a genetic predisposition to developing diabetes and often closely mimic the human condition.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[8][9]

  • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in hyperphagia, obesity, and insulin resistance.[8][9]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and develop obesity, insulin resistance, and progressive beta-cell failure.[8]

Experimental Protocols

The following are detailed protocols for inducing diabetes and assessing the antidiabetic effects of Akuammiline.

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Rodents

Objective: To induce a state of insulin-deficient hyperglycemia resembling type 1 diabetes.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (for managing severe hyperglycemia if necessary)

Procedure:

  • Fast the animals overnight (12-14 hours) with free access to water.

  • Weigh the animals and record their fasting blood glucose levels.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. The typical dose for rats is 40-60 mg/kg body weight and for mice is 150-200 mg/kg body weight, administered intraperitoneally (i.p.).

  • Inject the calculated volume of STZ solution i.p.

  • Return the animals to their cages and provide them with 5% sucrose water for the first 24 hours to prevent hypoglycemic shock.

  • Monitor blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Protocol 2: Induction of Type 2 Diabetes using High-Fat Diet (HFD) and low-dose STZ in Rodents

Objective: To induce a state of insulin resistance and partial beta-cell dysfunction resembling type 2 diabetes.

Materials:

  • High-Fat Diet (HFD; typically 45-60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), freshly prepared

  • Male Wistar rats or C57BL/6 mice (6-8 weeks old)

  • Glucometer and test strips

Procedure:

  • Feed the animals a high-fat diet for 8-12 weeks to induce insulin resistance. A control group should be fed a standard chow diet.

  • After the HFD feeding period, fast the animals overnight.

  • Record fasting blood glucose and body weight.

  • Administer a single low dose of STZ (30-40 mg/kg for rats, 80-100 mg/kg for mice) i.p. to induce partial beta-cell damage.

  • Continue the HFD for the remainder of the study.

  • Monitor blood glucose levels weekly. Animals with sustained fasting hyperglycemia ( >200 mg/dL) are considered type 2 diabetic models.

Protocol 3: Evaluation of Akuammiline's Antidiabetic Effects

Objective: To assess the in vivo efficacy of Akuammiline in lowering blood glucose and improving metabolic parameters in diabetic animal models.

Materials:

  • Diabetic animals (from Protocol 1 or 2)

  • Akuammiline (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose, saline with 1% Tween 80)

  • Oral gavage needles

  • Glucometer and test strips

  • ELISA kits for insulin, C-peptide, etc.

  • Equipment for Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT)

Experimental Design:

  • Animal Groups:

    • Group 1: Non-diabetic control (Vehicle)

    • Group 2: Diabetic control (Vehicle)

    • Group 3: Diabetic + Akuammiline (Low dose)

    • Group 4: Diabetic + Akuammiline (Medium dose)

    • Group 5: Diabetic + Akuammiline (High dose)

    • Group 6: Diabetic + Metformin (Positive control, e.g., 150 mg/kg)

  • Dosing: Administer Akuammiline or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Body Weight and Food/Water Intake: Record daily or weekly.

    • Fasting Blood Glucose: Measure weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose load (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): Perform at the end of the study. After a 4-6 hour fast, inject insulin (0.75 U/kg for rats, 0.5 U/kg for mice) i.p. and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the animals and collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile).

    • Collect tissues (pancreas, liver, skeletal muscle, adipose tissue) for histological analysis and molecular studies (e.g., Western blotting, qPCR).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Akuammiline on Metabolic Parameters in Diabetic Rodents

GroupTreatmentInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in Body Weight (g)HbA1c (%)
1Non-diabetic Control
2Diabetic Control
3Akuammiline (Low Dose)
4Akuammiline (Medium Dose)
5Akuammiline (High Dose)
6Metformin

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

GroupTreatmentAUC (mg/dL*min)
1Non-diabetic Control
2Diabetic Control
3Akuammiline (Low Dose)
4Akuammiline (Medium Dose)
5Akuammiline (High Dose)
6Metformin

Potential Signaling Pathways for Investigation

Should Akuammiline demonstrate antidiabetic activity, investigating its mechanism of action will be crucial. Based on known pathways in diabetes, the following are recommended for investigation:

  • PI3K/Akt Signaling Pathway: This is a primary pathway in insulin signaling, crucial for glucose uptake and glycogen synthesis.[10][11]

  • AMPK Signaling Pathway: AMPK is a key energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation, and inhibits gluconeogenesis.[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_induction Diabetes Induction cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Analysis animal_model Rodent Model (Rats/Mice) hfd High-Fat Diet (8-12 weeks) animal_model->hfd for T2DM stz_high High-Dose STZ animal_model->stz_high for T1DM stz_low Low-Dose STZ hfd->stz_low t2dm Type 2 Diabetes Model stz_low->t2dm t1dm Type 1 Diabetes Model stz_high->t1dm grouping Grouping: - Non-diabetic Control - Diabetic Control - Akuammiline (3 doses) - Metformin t1dm->grouping t2dm->grouping treatment Daily Oral Gavage grouping->treatment monitoring Weekly Monitoring: - Blood Glucose - Body Weight treatment->monitoring ogtt_itt OGTT & ITT monitoring->ogtt_itt biochem Biochemical Analysis: - Insulin, HbA1c, Lipids ogtt_itt->biochem histology Histology: - Pancreas, Liver biochem->histology molecular Molecular Studies: - Western Blot, qPCR histology->molecular

Caption: Experimental workflow for evaluating the antidiabetic effects of Akuammiline.

Potential Signaling Pathways

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway insulin Insulin ir Insulin Receptor insulin->ir irs IRS ir->irs pi3k PI3K irs->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake ampk AMPK ampk_activation AMPK Activation ampk->ampk_activation glucose_uptake2 Glucose Uptake ampk_activation->glucose_uptake2 gluconeogenesis Gluconeogenesis ampk_activation->gluconeogenesis Inhibits akuammiline Akuammiline? akuammiline->akt Potential Activation akuammiline->ampk Potential Activation

Caption: Potential signaling pathways for Akuammiline's antidiabetic effects.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of Akuammiline's antidiabetic potential. A systematic approach, beginning with in vivo screening in appropriate animal models, followed by mechanistic studies, is essential to validate any observed effects. Should Akuammiline prove to have beneficial metabolic properties, it could represent a novel lead compound for the development of a new class of antidiabetic drugs.

References

Troubleshooting & Optimization

Improving the yield of Akuammilan extraction

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth guidance on optimizing the extraction of Akuammilan alkaloids from Picralima nitida. It offers detailed troubleshooting, frequently asked questions, and comprehensive experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are this compound alkaloids and what is their primary source?

A1: this compound alkaloids are a class of monoterpenoid indole alkaloids. The principal alkaloid, Akuammine, is structurally related to yohimbine and mitragynine. The primary natural source of these alkaloids is the seeds of the Picralima nitida tree, commonly known as the akuamma tree, which is native to West and Central Africa.[1][2] Akuammine is the most abundant alkaloid in these seeds, making up about 0.56% of the dried powder.[2]

Q2: What are the major methods for extracting this compound alkaloids?

A2: The main methods for extracting this compound alkaloids from plant materials are solvent-based extractions followed by purification. The three most prominent techniques found in scientific literature are acid-alcohol extraction, methanol extraction, and pH-zone-refining countercurrent chromatography (pHZR-CCC).[1] Other reported methods include maceration with ethanol and Soxhlet extraction using solvents like dichloromethane and methanol.[3][4]

Q3: Why is pH-zone-refining countercurrent chromatography (pHZR-CCC) considered a superior technique for isolation?

A3: pH-zone-refining countercurrent chromatography (pHZR-CCC) is considered an advanced method for isolating this compound alkaloids because it avoids the use of a solid stationary phase.[5] This eliminates issues like irreversible adsorption of alkaloids to the stationary phase, which can significantly lower yields during traditional column chromatography.[5] The technique works by exploiting the differential partitioning of the alkaloids between two immiscible liquid phases, which allows for near-quantitative recovery and excellent separation of alkaloids with similar polarities, such as akuammine, pseudo-akuammigine, and akuammicine.[1][5]

Q4: What initial preparation steps are crucial for the seeds before extraction?

A4: Proper preparation of the Picralima nitida seeds is critical for a successful extraction. The seeds must first be thoroughly dried; sun-drying for several days is a common practice.[6] After drying, the seeds are pulverized into a fine powder using a blender or mill.[6][7] This increases the surface area, allowing for better penetration of the extraction solvent.[8] For some protocols, a defatting step, where the powdered seeds are soaked in a non-polar solvent like petroleum ether or n-hexane, is performed to remove oils and waxes that could interfere with the extraction.[7]

Q5: What are the general solubility properties of alkaloids like Akuammine?

A5: The solubility of alkaloids is highly dependent on pH. In their free base form, alkaloids are typically soluble in organic solvents (e.g., chloroform, ether) and poorly soluble in water.[8] When converted to their salt form by adding an acid, their polarity increases, making them more soluble in water and alcohols and less soluble in non-polar organic solvents.[8][9] This dual solubility is the basis for many liquid-liquid extraction and purification strategies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound alkaloids.

Issue 1: Low Yield of Total Alkaloid Extract
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the Picralima nitida seeds are ground into a very fine, homogenous powder. Inadequate grinding limits solvent access to the plant cells.[7][8]
Inappropriate Solvent Choice The polarity of the solvent is critical. For total alkaloid extraction, polar solvents like methanol or ethanol are effective as they can extract both free base and salt forms.[9] Using a non-polar solvent may only extract the free base form, resulting in a lower yield.
Insufficient Extraction Time/Cycles Increase the duration of maceration or the number of extraction cycles. For reflux or Soxhlet extractions, ensure the process runs for an adequate amount of time (e.g., 6-10 hours).[3] Some protocols recommend repeating the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.[10]
Degradation of Alkaloids Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C) to concentrate the extract.[4][7] Alkaloids can be sensitive to high temperatures and prolonged heating.
Loss during Defatting Step While defatting with petroleum ether or hexane is important, some alkaloids might be slightly soluble in these solvents. Minimize the duration of the defatting step or analyze the fat-soluble fraction for lost product.
Issue 2: Poor Separation of Individual Alkaloids during Chromatography
Potential Cause Recommended Solution
Similar Polarity of Alkaloids This compound alkaloids often have very similar polarities, making separation on normal-phase silica gel chromatography difficult and leading to poor resolution and co-elution.[5]
Irreversible Adsorption Alkaloids can bind irreversibly to the silica or alumina stationary phase in normal-phase chromatography, which drastically reduces recovery.[5]
Solution 1: pH-Zone-Refining CCC This is the most effective solution. This technique separates compounds based on their partitioning behavior in a liquid-liquid system, avoiding solid stationary phases and yielding high-purity fractions with near-quantitative recovery.[1][5]
Solution 2: Gradient Elution If using column chromatography, employ a gradient elution with a carefully selected solvent system. For alumina columns, solvent systems like chloroform-ethyl acetate-methanol or petroleum ether-ethyl acetate in varying ratios have been used.[10]
Solution 3: Preparative HPLC For final purification of a high-purity product, preparative High-Performance Liquid Chromatography (HPLC) can be used after initial separation by other methods.[10]
Issue 3: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Contamination with Fats and Waxes If a defatting step was skipped, non-alkaloidal lipophilic compounds will be present. Introduce a defatting step by pre-washing the powdered seeds with petroleum ether or n-hexane.[7]
Water-Soluble Impurities Acidic water or alcohol extractions can also pull water-soluble impurities like proteins and polysaccharides.[9] An acid-base liquid-liquid extraction can help remove these. Dissolve the crude extract in an acidic aqueous solution, wash with a non-polar organic solvent (e.g., dichloromethane) to remove neutral impurities, then basify the aqueous layer and extract the alkaloids with the organic solvent.[3]
Pigments (e.g., Chlorophyll) If using other plant parts like leaves, chlorophyll can be a major contaminant. A preliminary extraction with hexane can help remove it.[11]

Experimental Protocols

Protocol 1: Acid-Alcohol Reflux Extraction

This method utilizes an acidic alcohol solution to extract alkaloids in their salt form.

  • Preparation : Pulverize dried Picralima nitida seeds into a fine powder.

  • Extraction :

    • For 1 kg of powdered seeds, add 6 L of 70% ethanol solution.

    • Adjust the pH of the solution to between 2.2 and 4.7 using hydrochloric acid.[10]

    • Heat the mixture under reflux for 2-3 hours.

    • Allow the mixture to cool and filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh acidic alcohol.[10]

  • Concentration : Combine all filtrates and concentrate the volume under reduced pressure using a rotary evaporator.

  • Purification (via Cation Exchange) :

    • Load the concentrated extract onto a strong acid cation exchange resin column.

    • Wash the column with deionized water to remove neutral impurities.

    • Elute the alkaloids from the resin using a 40-60% ethanol solution.[10]

    • Collect the eluant and concentrate it to obtain the total alkaloid extract.

Protocol 2: Methanol Soxhlet Extraction

This protocol uses methanol in a continuous extraction apparatus.

  • Preparation : Pulverize 500 g of dried Picralima nitida seeds.

  • Defatting (Optional but Recommended) : First, extract the powder with petroleum ether (bp 40-60°C) in a Soxhlet apparatus to remove oils.[3][7]

  • Extraction :

    • Air-dry the defatted seed powder.

    • Place the powder in a Soxhlet extractor and extract exhaustively with 5 L of methanol for approximately 6 hours.[3][6]

  • Concentration : Evaporate the methanol extract to dryness in vacuo using a rotary evaporator.[6]

  • Acid-Base Purification :

    • Redissolve the dried residue in a 3% HCl solution and filter.

    • Make the acidic solution alkaline to a pH of about 9 using a concentrated NaOH solution.[3]

    • Perform a liquid-liquid extraction of the alkaline solution with dichloromethane, collecting the organic layers.

    • Concentrate the organic layers to dryness under reduced pressure to obtain the final alkaloid fraction.[3]

Protocol 3: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol is for the high-purity separation of alkaloids from a crude extract.

  • Crude Extract Preparation : Obtain a crude alkaloid extract using a method like Protocol 1 or 2.

  • Solvent System Preparation :

    • A highly effective solvent system consists of n-hexane/ethyl acetate/methanol/water at a volume ratio of 5:5:2:8.[1]

    • The aqueous phase (stationary phase) is acidified with 10 mM HCl.

    • The organic phase (mobile phase) is basified with 10 mM triethylamine (TEA).[1]

  • Chromatography :

    • Fill the CCC coil with the stationary phase (acidic aqueous phase).

    • Dissolve the crude alkaloid sample in a small volume of the stationary phase and inject it into the column.

    • Pump the mobile phase (basic organic phase) through the column at a specific flow rate.

  • Elution and Fraction Collection :

    • As the basic mobile phase moves through the column, it neutralizes the acidic stationary phase, creating a pH gradient.

    • The individual alkaloids partition differently between the two liquid phases and elute at different points along the pH gradient, allowing for their separation.[5]

    • Collect fractions and monitor with TLC or HPLC to identify the pure compounds. This method can achieve baseline separation of akuammine, pseudo-akuammigine, and akuammicine.[1]

Data and Visualizations

Table 1: this compound Alkaloid Content & Solvent Systems
ParameterDetailsSource
Akuammine Content in Seeds 0.56% of dried seed powder[2]
Total Alkaloids in Seeds 3.5% - 4.8% of total alkaloid content is Akuammine[1]
pHZR-CCC Solvent System n-hexane / ethyl acetate / methanol / water (5:5:2:8, v/v) Aqueous Phase: 10 mM HCl Organic Phase: 10 mM Triethylamine (TEA)[1]
Alumina Column Chromatography Solvent System 1 Chloroform / Ethyl Acetate / Methanol (6:3:1 to 1:3:6, v/v)[10]
Alumina Column Chromatography Solvent System 2 Petroleum ether / Ethyl Acetate (15:1 to 1:1, v/v)[10]

Diagrams

Extraction_Workflow cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Crude Extraction cluster_purify Phase 3: Purification cluster_isolate Phase 4: Isolation Start Picralima nitida Seeds Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting (Petroleum Ether) Grinding->Defatting Extraction Solvent Extraction (e.g., Acid-Alcohol, Methanol) Defatting->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification_Method Purification Crude_Extract->Purification_Method Acid_Base Acid-Base Partitioning Purification_Method->Acid_Base Option A Chromatography Chromatography Purification_Method->Chromatography Option B Final_Product Pure this compound Alkaloids Acid_Base->Final_Product CCC pHZR-CCC Chromatography->CCC Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC CCC->Final_Product Prep_HPLC->Final_Product

Caption: General workflow for this compound alkaloid extraction and isolation.

Troubleshooting_Yield cluster_check Troubleshooting Checks cluster_solution Corrective Actions Start Low Alkaloid Yield Detected Check_Grind Is seed powder sufficiently fine? Start->Check_Grind Check_Solvent Was the correct solvent polarity used? Start->Check_Solvent Check_Time Was extraction time/repetition adequate? Start->Check_Time Check_Temp Was concentration temperature too high? Start->Check_Temp Sol_Grind Re-grind material Check_Grind->Sol_Grind No Sol_Solvent Select more appropriate solvent Check_Solvent->Sol_Solvent No Sol_Time Increase time or repeat extraction Check_Time->Sol_Time No Sol_Temp Lower evaporation temperature Check_Temp->Sol_Temp Yes

Caption: Decision tree for troubleshooting low extraction yield.

CCC_Principle Principle of pH-Zone-Refining CCC cluster_fractions Collected Fractions Column CCC Column Entry Stationary Phase (Aqueous + Acid) Mobile Phase (Organic + Base) Enters pH Gradient Forms Alkaloids Separate Column Exit Fraction_A Alkaloid A Column:f5->Fraction_A Fraction_B Alkaloid B Column:f5->Fraction_B Fraction_C Alkaloid C Column:f5->Fraction_C Crude_Sample Crude Alkaloid Mixture (A+B+C) Crude_Sample->Column:f0 Mobile_Phase Mobile Phase (Organic + Base) Mobile_Phase->Column:f2

Caption: Diagram illustrating the principle of pHZR-CCC separation.

References

Technical Support Center: Overcoming Challenges in Akuammilan Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Akuammilan alkaloids. The content is derived from seminal works in the field and aims to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural challenges in the total synthesis of this compound alkaloids like strictamine?

A1: The main difficulties in the synthesis of this compound alkaloids stem from their complex and rigid polycyclic architecture. Key challenges include:

  • Construction of the Methanoquinolizidine Core: This cage-like structure is a significant synthetic hurdle.[1]

  • Formation of the C7 All-Carbon Quaternary Stereocenter: Creating this sterically congested center with the correct stereochemistry is a common bottleneck.[1]

  • Control of Stereochemistry: The presence of multiple contiguous stereocenters requires highly stereoselective reactions.

  • Late-Stage Functionalization: Modifying the complex core at a late stage in the synthesis can be difficult due to the molecule's intricate structure and potential for unexpected reactivity.

Q2: Which synthetic strategies have proven successful in addressing the challenges of this compound alkaloid synthesis?

A2: Several innovative strategies have been developed. For the synthesis of (+)-strictamine, notable successful approaches include:

  • An asymmetric approach featuring an improved Johnson-Claisen rearrangement to form the C15–C20 linkage, followed by an intramolecular nucleophilic substitution to establish the E ring, and a diastereoselective Brown hydroboration.[2]

  • A strategy involving a reductive interrupted Fischer indolization to construct a common pentacyclic intermediate, followed by a late-stage deprotection–cyclization cascade to form the methanoquinolizidine framework.

  • A gold-catalyzed cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline to form the D-ring of strictamine.

Q3: Are there general considerations for handling reagents and intermediates in this compound synthesis?

A3: Yes, many reactions in complex total synthesis, including that of this compound alkaloids, involve air- and moisture-sensitive reagents. It is crucial to use proper techniques for handling these materials, such as working under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[3][4][5] Glassware should be thoroughly dried, and anhydrous solvents are essential to prevent quenching of sensitive reagents and to avoid side reactions.[3]

Troubleshooting Guides

Challenge 1: Low Yield or Diastereoselectivity in the Construction of the C7 Quaternary Center

Problem: Difficulty in achieving high yield and the desired stereochemistry when constructing the all-carbon quaternary center at the C7 position.

Possible Cause & Solution:

  • Suboptimal Reaction Conditions for Cyclization: In a formal total synthesis of (±)-strictamine, the construction of the D-ring and the critical C7 quaternary center was achieved via a Friedel–Crafts cyclization. The choice of reagents and conditions is critical.

    • Protocol: Treatment of the precursor with a Lewis acid such as BF₃·OEt₂ in an appropriate solvent at low temperatures can promote the desired cyclization. Careful optimization of the temperature and reaction time is necessary to minimize side products.

  • Steric Hindrance: The congested nature of the precursors can hinder the approach of reagents.

    • Suggestion: Employing bulkier or more reactive reagents might be necessary. Alternatively, redesigning the synthetic route to form the quaternary center at an earlier, less sterically demanding stage can be a viable strategy.

Challenge 2: Inefficient Formation of the Methanoquinolizidine Core

Problem: Low yields or failure of the key cyclization step to form the characteristic bridged ring system of the this compound core.

Possible Cause & Solution:

  • Poor Reactivity of the Precursor: The conformational rigidity of the precursor might disfavor the desired cyclization pathway.

    • Successful Approach (Zhu's Synthesis): A key transformation in one of the successful total syntheses of (±)-strictamine involved an intramolecular nucleophilic substitution. This was achieved by α-bromination of a ketone followed by a stereoconvergent intramolecular nucleophilic substitution.[6]

    • Protocol: The ketone precursor is treated with a brominating agent (e.g., NBS) to introduce a leaving group. Subsequent treatment with a base can then induce the intramolecular cyclization. The choice of base and solvent is critical to control the reaction pathway and yield.

  • Unfavorable Reaction Kinetics: The activation energy for the desired cyclization may be too high under standard conditions.

    • Suggestion: The use of transition metal catalysis (e.g., gold or palladium) has been shown to facilitate challenging cyclizations in indole alkaloid synthesis by lowering the activation barrier.[7]

Challenge 3: Side Reactions during Oxidation Steps

Problem: Oxidation of sensitive functional groups, particularly the indole nucleus, when performing oxidations elsewhere in the molecule (e.g., converting an alcohol to an aldehyde or ketone).

Possible Cause & Solution:

  • Harsh Oxidizing Agents: Strong oxidants like chromium-based reagents can lead to over-oxidation or undesired side reactions with the electron-rich indole ring.

    • Recommended Reagent: Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent suitable for converting primary and secondary alcohols to aldehydes and ketones, respectively, often without affecting sensitive functional groups like indoles.[8][9]

    • Protocol: The alcohol is dissolved in a chlorinated solvent (e.g., CH₂Cl₂) and treated with DMP at room temperature. The reaction is typically monitored by TLC and quenched upon completion.

  • Lack of Protecting Groups: The indole nitrogen, if unprotected, can be susceptible to oxidation or other side reactions.

    • Suggestion: The use of a suitable protecting group for the indole nitrogen, such as a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent undesired reactivity. The choice of protecting group should be orthogonal to other protecting groups in the molecule and stable to the planned reaction conditions.

Experimental Protocols & Data

Key Reaction: Diastereoselective Reduction for Methanoquinolizidine Core Formation

This protocol is adapted from a formal total synthesis of (±)-strictamine and addresses the challenge of controlling stereochemistry during the formation of the core structure.

Table 1: Reaction Conditions for Diastereoselective Reduction

ParameterValue
Starting Material Diketone precursor
Reagent Sodium borohydride (NaBH₄)
Solvent THF / H₂O (8:1)
Temperature -10 °C
Reaction Time 21 hours
Yield 83%
Diastereoselectivity Single diastereomer
Reference [10]

Detailed Protocol:

  • Dissolve the diketone (1 equivalent) in a mixture of THF and water (8:1).

  • Cool the solution to -10 °C in an appropriate cooling bath.

  • Add sodium borohydride (1.05 equivalents) portion-wise to the stirred solution.

  • Maintain the reaction at -10 °C and monitor its progress by TLC.

  • After 21 hours, quench the reaction by the slow addition of 1 M aqueous HCl.

  • Extract the aqueous layer with CHCl₃ (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography (EtOAc/n-hexane gradient) to afford the desired β-hydroxyketone.[10]

Note: The original report mentions that this procedure yielded an inseparable mixture of the desired product and the corresponding diol. Further optimization may be required for complete selectivity.

Visualizations

Logical Workflow for a Formal Total Synthesis of (±)-Strictamine

The following diagram illustrates a simplified logical workflow for the construction of a key intermediate in the formal total synthesis of (±)-strictamine, highlighting the formation of the C7 quaternary center and the methanoquinolizidine core.

G cluster_start Starting Material Preparation cluster_core_formation Core Structure Assembly cluster_final_steps Intermediate Elaboration cluster_end Target Intermediate A Known Diketone B Diastereoselective Reduction (β-Hydroxyketone formation) A->B NaBH₄, THF/H₂O C Protection & Functionalization B->C TESCl, Imidazole D α-Azidation C->D Diastereoselective α-azidation E Ozonolysis & Staudinger Reaction D->E O₃; PPh₃ F Aza-Wittig Reaction (2-Azabicyclo[3.3.1]nonane skeleton) E->F Intramolecular Cyclization G Functional Group Manipulations F->G Series of steps H Formation of Zhu's Precursor (Indolenine-ring-fused alkenyl iodide) G->H I (±)-Strictamine Precursor H->I Completion of Formal Synthesis G A Proposed Synthetic Step B Are reagents acidic, basic, or electrophilic towards N-H? A->B C Proceed without protection B->C No D Protect Indole Nitrogen B->D Yes E Are subsequent conditions acidic or basic? D->E F Use base-labile protecting group (e.g., Ts) E->F Acidic G Use acid-labile protecting group (e.g., Boc) E->G Basic H Use orthogonally-removed protecting group (e.g., SEM) E->H Both/Other

References

Akuammilan In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akuammilan in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro activity?

This compound is an indole alkaloid.[1] In in vitro studies, it has been identified as a component in plant extracts that exhibit alpha-glucosidase inhibitory activity.[2] This suggests its potential as a modulator of carbohydrate metabolism.

Q2: I am observing low potency or inconsistent results in my alpha-glucosidase inhibition assay. What could be the cause?

Inconsistent results in enzyme inhibition assays can stem from several factors. Ensure that your enzyme and substrate concentrations are consistent across experiments. The stability of this compound in your assay buffer could also be a factor; refer to the stability data below. Additionally, slight variations in incubation times and temperature can significantly impact results.

Q3: My this compound solution appears cloudy or precipitates when added to my cell culture media. How can I resolve this?

This is a common issue with hydrophobic compounds like many indole alkaloids. It is likely due to the low solubility of this compound in aqueous media. Refer to the Troubleshooting Guide for detailed steps on addressing solubility issues.

Q4: What is the recommended solvent for dissolving this compound?

Based on the properties of structurally similar indole alkaloids like akuammine, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as initial solvents.[3] It is crucial to use a minimal amount of the organic solvent and to be aware of its potential effects on your specific in vitro model. Always include a vehicle control in your experiments.

Q5: How should I store my this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of indole alkaloids at -20°C or -80°C. For a structurally related indole alkaloid, akuammine, a stability of ≥ 4 years is reported under appropriate storage conditions.[3] Avoid repeated freeze-thaw cycles. For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers and Cell Culture Media

Symptoms:

  • Visible precipitation or cloudiness upon addition of this compound stock solution to aqueous solutions.

  • Inconsistent results in bioassays.

  • Low observed potency.

Possible Causes:

  • This compound, like many indole alkaloids, has low water solubility.[4][5]

  • The concentration of this compound exceeds its solubility limit in the final assay medium.

  • The organic solvent concentration in the final solution is too low to maintain solubility.

Solutions:

StepActionRationale
1 Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF) to minimize the volume added to the aqueous medium.
2 Test Different Solvents: While DMSO is common, other organic solvents like ethanol could be tested for better compatibility with your specific assay system.[5]
3 Use a Surfactant or Solubilizing Agent: In acellular assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility. Compatibility with your assay must be validated.
4 Sonication: Briefly sonicate the final solution after adding the this compound stock to aid in dispersion and dissolution.
5 pH Adjustment: The solubility of alkaloids can be pH-dependent.[6][7][8] Investigate if adjusting the pH of your buffer (within the tolerated range of your assay) improves solubility.
6 Vehicle Control: Always include a vehicle control (the same concentration of the organic solvent used for the stock solution) in your experiments to account for any solvent-induced effects.
Issue 2: Degradation of this compound in Experimental Conditions

Symptoms:

  • Loss of activity over time during incubation.

  • Appearance of unknown peaks in analytical assays (e.g., HPLC).

  • High variability between replicate experiments.

Possible Causes:

  • Instability at certain pH values or temperatures.

  • Exposure to light.

  • Oxidative degradation.

Solutions:

StepActionRationale
1 Control pH and Temperature: Based on stability data for related indole alkaloids, maintain a neutral to slightly acidic pH and avoid high temperatures.[6][7][8]
2 Protect from Light: Prepare and store solutions in amber vials or protect from light with aluminum foil, as some alkaloids are light-sensitive.
3 Use Freshly Prepared Solutions: Prepare working solutions of this compound immediately before use to minimize degradation.
4 Degassing of Solvents: For sensitive assays, consider degassing aqueous buffers to remove dissolved oxygen and reduce the risk of oxidation.
5 Inclusion of Antioxidants: In some acellular assays, the inclusion of a small amount of an antioxidant like ascorbic acid might be considered, but its compatibility must be thoroughly tested.

Data Presentation

Table 1: Estimated Stability of this compound based on data for Mitragyna Indole Alkaloids *

ConditionTemperatureEstimated StabilityPotential Degradation Pathway
Acidic 4°CModerateAcid-labile degradation
25°C (RT)LowAccelerated acid-labile degradation
40°CVery LowSignificant degradation expected
Neutral 4°CHighGenerally stable
25°C (RT)HighGenerally stable
40°CModeratePotential for some degradation with prolonged incubation
Alkaline 4°CModeratePotential for hydrolysis
25°C (RT)Moderate to LowIncreased potential for hydrolysis
40°CLowSignificant hydrolysis expected

*Disclaimer: This data is extrapolated from studies on Mitragyna alkaloids and should be used as a general guideline.[6][7][8] It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 2: Qualitative Solubility of this compound based on General Indole Alkaloid Properties

SolventSolubilityNotes
Water Poorly SolubleSolubility is very low at neutral pH.[4][5]
DMSO (Dimethyl sulfoxide) SolubleA common solvent for preparing stock solutions.[3]
DMF (N,N-Dimethylformamide) SolubleAn alternative to DMSO for stock solutions.[3]
Ethanol SolubleMay be used as a solvent, but higher concentrations might be needed.[4][5]
Methanol SolubleCan also be used for dissolving indole alkaloids.[9]
Chloroform SolubleGenerally not used for in vitro biological assays due to toxicity.[4]
Benzene SolubleNot suitable for biological experiments.[4]

Experimental Protocols

Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in phosphate buffer.

    • Prepare a stock solution of acarbose in phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • Add 20 µL of the this compound dilution or acarbose solution to the wells of a 96-well plate.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of the Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Controls:

    • Blank: 40 µL buffer + 80 µL Na₂CO₃

    • Negative Control: 20 µL buffer + 20 µL enzyme solution + 80 µL Na₂CO₃ (after substrate addition and incubation)

    • Positive Control: 20 µL acarbose solution + 20 µL enzyme solution + 20 µL substrate solution + 80 µL Na₂CO₃

  • Calculation of Inhibition:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with this compound.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol Akuammilan_stock This compound Stock (in DMSO) Serial_dilutions Serial Dilutions Akuammilan_stock->Serial_dilutions Add_this compound Add this compound/Acarbose Serial_dilutions->Add_this compound Enzyme_sol Enzyme Solution Add_enzyme Add Enzyme Enzyme_sol->Add_enzyme Substrate_sol Substrate Solution Add_substrate Add Substrate (pNPG) Substrate_sol->Add_substrate Acarbose_sol Acarbose Solution Acarbose_sol->Add_this compound Add_this compound->Add_enzyme Incubate1 Incubate (37°C, 10 min) Add_enzyme->Incubate1 Incubate1->Add_substrate Incubate2 Incubate (37°C, 20 min) Add_substrate->Incubate2 Stop_reaction Stop Reaction (Na2CO3) Incubate2->Stop_reaction Read_absorbance Read Absorbance (405 nm) Stop_reaction->Read_absorbance signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver Carbohydrates Dietary Carbohydrates alpha_glucosidase α-Glucosidase Carbohydrates->alpha_glucosidase Digestion Glucose Glucose This compound This compound This compound->alpha_glucosidase Inhibition alpha_glucosidase->Glucose Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activation Gene_Expression Target Gene Expression FXR->Gene_Expression Regulation Bile_Acid_Syn Bile Acid Synthesis Gene_Expression->Bile_Acid_Syn Feedback Inhibition Cholesterol Cholesterol Cholesterol->Bile_Acid_Syn Bile_Acid_Syn->Bile_Acids

References

Technical Support Center: Enhancing Akuammilan Alkaloid Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving Akuammilan alkaloids—such as akuammine, pseudo-akuammigine, and akuammicine—for use in various bioassays. Due to their characteristically low aqueous solubility, effectively preparing these compounds is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in my aqueous assay buffer?

A1: this compound alkaloids are complex indole alkaloids with a predominantly hydrophobic structure. Like many natural products, they exhibit poor solubility in water and aqueous buffers. Direct dissolution in such media is often unsuccessful and can lead to compound precipitation, which will adversely affect your bioassay results.

Q2: I've dissolved my this compound compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common issue known as "compound crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like a DMSO stock) is diluted into an aqueous medium where its solubility is much lower. To avoid this, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) and that the final concentration of the this compound alkaloid does not exceed its solubility limit in the final assay medium. Serial dilutions and optimization of the final solvent concentration are recommended.

Q3: Can I heat my this compound solution to improve solubility?

A3: Gentle warming can sometimes aid dissolution. However, excessive heat can degrade the compound. It is advisable to perform stability tests to ensure that heating does not affect the integrity of your specific this compound alkaloid. Sonication at room temperature is often a safer alternative to facilitate dissolution.

Q4: Are there alternative methods to enhance the aqueous solubility of this compound alkaloids?

A4: Yes, several methods can be employed to improve the solubility of these compounds for bioassays. These include the use of co-solvents, forming inclusion complexes with cyclodextrins, or preparing a salt form of the alkaloid (e.g., a hydrochloride salt).

Data Presentation: Solubility of Key this compound Alkaloids

The following table summarizes the available solubility data and key physicochemical properties for three common this compound alkaloids. This information is crucial for preparing stock solutions and designing dilution schemes for your bioassays.

CompoundMolecular Weight ( g/mol )XLogP3Known Quantitative Solubility
Akuammine 382.5-DMSO: 1 mg/mL[1]DMF: 2 mg/mL[1]
Pseudo-akuammigine 366.51.9[2]Data not readily available. The positive XLogP3 value suggests low aqueous solubility.
Akuammicine 322.42.4Data not readily available. The positive XLogP3 value suggests low aqueous solubility.

Experimental Protocols

Here are detailed methodologies for three common techniques to enhance the solubility of this compound alkaloids for bioassays.

Method 1: Solubilization Using a Co-solvent (DMSO)

This is the most common and straightforward method for preparing stock solutions of hydrophobic compounds for in vitro assays.

Materials:

  • This compound alkaloid (e.g., Akuammine)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of the this compound alkaloid powder into a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of Akuammine with a molecular weight of 382.5 g/mol , dissolve 3.825 mg in 1 mL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a room temperature water bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions for your bioassay, perform serial dilutions in your assay buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).

Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound alkaloid

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in deionized water).

  • Dissolve the this compound alkaloid in a minimal amount of ethanol.

  • While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of the alkaloid dropwise.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the ethanol and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • The resulting powder can then be dissolved in aqueous buffers for your bioassays. The extent of solubility enhancement should be determined experimentally.

Method 3: Preparation of a Hydrochloride (HCl) Salt

Converting the basic nitrogen atom in the alkaloid structure to a hydrochloride salt can significantly improve its aqueous solubility.

Materials:

  • This compound alkaloid (free base)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • 2M HCl in diethyl ether (or another anhydrous solvent)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

Procedure:

  • Dissolve the this compound alkaloid free base in a minimal amount of anhydrous diethyl ether in a clean, dry glass vial under a nitrogen atmosphere.

  • While stirring, add a stoichiometric amount (or a slight excess) of 2M HCl in diethyl ether dropwise to the alkaloid solution.

  • The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting hydrochloride salt under vacuum.

  • The powdered salt can then be dissolved in water or aqueous buffers for use in bioassays.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates from DMSO stock upon storage at -20°C. The concentration of the compound exceeds its solubility limit in DMSO at that temperature.1. Gently warm the stock solution to room temperature and vortex/sonicate to redissolve before use.2. Prepare a more dilute stock solution.3. Store the stock solution at room temperature if it is stable under those conditions (check stability data).
High variability in bioassay results between replicates. Incomplete dissolution or precipitation of the compound in the assay plate.1. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.2. Ensure thorough mixing after adding the compound to the assay medium.3. Decrease the final concentration of the this compound alkaloid in the assay.4. Increase the final percentage of the co-solvent (e.g., DMSO) slightly, while ensuring it remains within the tolerated limit for your cells.
Low or no activity observed in the bioassay. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of your compound in the final assay buffer.2. Employ one of the solubility enhancement techniques described above (cyclodextrin complexation or salt formation).3. Use a different co-solvent system if DMSO is not effective.
The prepared hydrochloride salt is not readily soluble in water. Incomplete salt formation or the salt itself has limited aqueous solubility.1. Confirm salt formation using analytical methods (e.g., NMR, IR spectroscopy).2. Try adjusting the pH of the aqueous solution; the solubility of alkaloid salts can be pH-dependent.3. Consider forming a different salt (e.g., tartrate, citrate) which may have better solubility characteristics.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_solubilization Solubilization Methods start This compound Alkaloid Powder method1 Method 1: Co-Solvent (DMSO) start->method1 method2 Method 2: Cyclodextrin Complexation start->method2 method3 Method 3: HCl Salt Formation start->method3 stock_solution Concentrated Stock Solution method1->stock_solution Dissolve in DMSO method2->stock_solution Dissolve in Aqueous Buffer method3->stock_solution Dissolve in Aqueous Buffer bioassay Bioassay (e.g., Cell Culture) stock_solution->bioassay Dilute to Working Concentration

Caption: A flowchart of the different methods for preparing this compound solutions for bioassays.

Signaling Pathway of this compound Alkalids at Opioid Receptors

This compound alkaloids, such as akuammine and akuammicine, have been shown to act as agonists at opioid receptors, primarily the mu (µ) and kappa (κ) opioid receptors.

signaling_pathway cluster_membrane Cell Membrane receptor Opioid Receptor (μ or κ) g_protein Gi/o Protein receptor->g_protein Activates This compound This compound Alkaloid This compound->receptor Binds & Activates adenylyl_cyclase Adenylyl Cyclase (Inhibited) g_protein->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Cellular Effects (e.g., Analgesia) camp->downstream

Caption: Simplified signaling cascade initiated by this compound alkaloid binding to opioid receptors.

References

Technical Support Center: Troubleshooting Akuammilan Alkaloid Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akuammilan alkaloids. Due to the complex nature of these indole alkaloids, maintaining their stability in solution is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound alkaloid solution appears to be degrading over a short period. What are the most likely causes?

A1: The stability of this compound alkaloids in solution is primarily influenced by pH, temperature, and light exposure. Like many indole alkaloids, they are susceptible to degradation under harsh conditions. Key factors include:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions. Many indole alkaloids are known to be acid labile.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to UV or even ambient light can lead to photodecomposition. It is recommended to store solutions in amber vials or protect them from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the indole nucleus.

Q2: What is the best way to prepare a stock solution of an this compound alkaloid?

A2: Proper preparation of stock solutions is crucial for maintaining the integrity of the compound. Here is a recommended general protocol:

  • Solvent Selection: Start by attempting to dissolve a small amount of the alkaloid in a high-purity organic solvent such as DMSO, DMF, or methanol. The choice of solvent can impact stability, so it's advisable to consult any available literature for the specific alkaloid. Most alkaloids are soluble in organic solvents.[2]

  • Weighing: Accurately weigh the required amount of the solid compound.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen organic solvent. Gentle warming or sonication may be used to aid dissolution, but prolonged exposure to heat should be avoided.

  • Aqueous Dilution: If an aqueous working solution is required, slowly add the aqueous buffer to the organic stock solution with gentle mixing. Be mindful of potential precipitation. For many alkaloids, acidic aqueous solutions can improve solubility, but prolonged storage in acidic conditions may lead to degradation.[3]

  • Storage: Store stock solutions at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protected containers. Aliquoting the stock solution can prevent multiple freeze-thaw cycles.

Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Common degradation pathways for indole alkaloids include:

  • Hydrolysis: If the alkaloid contains ester or amide functionalities, these can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products.

  • Isomerization: Changes in pH or exposure to light can sometimes cause isomerization at stereocenters.

To confirm if the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, UV light) to generate degradation products and then analyzing the stressed samples by HPLC.

Q4: How can I minimize the degradation of my this compound alkaloid during an experiment?

A4: To minimize degradation during your experiments, consider the following best practices:

  • Use Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh from a frozen stock solution on the day of the experiment.

  • Control pH: Maintain the pH of your experimental buffer within a stable range, ideally close to neutral (pH 6-8), unless the experimental design requires otherwise.

  • Maintain Low Temperatures: Keep solutions on ice or at a controlled low temperature throughout the experiment.

  • Protect from Light: Use amber-colored tubes or cover your experimental setup with aluminum foil to protect it from light.

  • Degas Solvents: If you suspect oxidation is an issue, de-gassing your solvents and buffers before use can help to remove dissolved oxygen.

Troubleshooting Guide

This section provides a structured approach to common issues encountered with this compound alkaloid solutions.

Observed Issue Potential Cause Recommended Action
Precipitation in aqueous solution Poor solubility of the alkaloid in the aqueous buffer.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol).- Adjust the pH of the buffer (try slightly acidic conditions, but monitor for degradation).- Prepare a more dilute solution.
Loss of biological activity over time Degradation of the alkaloid.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in small aliquots.- Re-evaluate the stability of the compound under your specific experimental conditions (pH, temperature, light).
Inconsistent results between experiments Instability of the compound leading to varying concentrations.- Standardize solution preparation and handling procedures.- Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before each experiment.
Color change in the solution Oxidation or other chemical degradation.- Protect the solution from light and air.- Consider adding an antioxidant if compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of an this compound Alkaloid Stock Solution

  • Materials:

    • This compound alkaloid (solid)

    • High-purity DMSO (or other suitable organic solvent)

    • Sterile, amber-colored microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully add the desired amount of the solid this compound alkaloid to the tube and record the exact weight.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath, avoiding excessive heating.

    • Aliquot the stock solution into smaller volumes in separate amber tubes to avoid repeated freeze-thaw cycles.

    • Label the tubes clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for an this compound Alkaloid

This protocol is designed to intentionally degrade the alkaloid to identify potential degradation products and assess its stability under various stress conditions.

  • Materials:

    • This compound alkaloid stock solution (e.g., 1 mg/mL in methanol)

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

    • Water bath

    • UV lamp

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 2 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

    • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products and any decrease in the parent compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis weigh Weigh Solid Compound dissolve Dissolve in Organic Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Use in Experiment prepare_working Prepare Working Solution thaw->prepare_working run_experiment Run Experiment prepare_working->run_experiment hplc HPLC Analysis run_experiment->hplc Analyze Results data Data Interpretation hplc->data

Caption: A typical experimental workflow for using this compound alkaloids.

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Alkaloid hydrolyzed Hydrolyzed Products oxidized Oxidized Products isomers Isomers acid_base Acid/Base acid_base->hydrolyzed Hydrolysis heat Heat heat->hydrolyzed Accelerates Degradation heat->oxidized Accelerates Degradation heat->isomers Accelerates Degradation light Light light->oxidized Photodecomposition light->isomers Photodecomposition oxygen Oxygen oxygen->oxidized Oxidation

References

Technical Support Center: Optimizing HPLC Conditions for Akuammilan Alkaloid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of Akuammilan alkaloids.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound and other indole alkaloids.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks are tailing. What are the common causes and solutions?

A1: Peak tailing is a common issue in HPLC, often resulting in poor resolution and inaccurate quantification.[1][2][3] Potential causes include:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic alkaloids, causing tailing.[4]

    • Solution: Reduce the mobile phase pH to suppress silanol ionization.[4] Adding a basic modifier like triethylamine (TEA) can also mask these active sites. However, with modern high-purity silica columns, this is often not necessary.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[3][6]

  • Contamination: A contaminated guard or analytical column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6]

  • Incorrect Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the alkaloids.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes for stable retention.[7][8]

Q2: My peaks are fronting. What could be the issue?

A2: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still affect results.[2]

  • Sample Overload: This is a primary cause of peak fronting.[3]

    • Solution: Decrease the amount of sample injected onto the column.[2][3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Poor Resolution and Co-elution

Q3: I am not getting good separation between my alkaloid peaks. How can I improve resolution?

A3: Achieving baseline separation of structurally similar alkaloids can be challenging. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: For complex mixtures like plant extracts containing multiple alkaloids, a gradient elution is often necessary to separate compounds with a wide range of polarities. A shallow gradient can improve the separation of closely eluting peaks.

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.

    • pH Adjustment: Fine-tuning the mobile phase pH can significantly impact the retention and selectivity of ionizable alkaloids.[7][8][9]

  • Adjust the Temperature: Increasing the column temperature can improve efficiency and decrease viscosity, sometimes leading to better resolution. However, the effect on selectivity can vary.[10][11]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity is a powerful option. For indole alkaloids, various C18 columns can offer different separation patterns. A comparative study showed that a Symmetry® C18 column provided better resolution for certain indole alkaloids compared to other C18 columns.[12][13] Phenyl-based columns can also provide alternative selectivity through π-π interactions.[14]

Problem: Unstable Baseline and Ghost Peaks

Q4: I'm observing a noisy or drifting baseline. What are the likely causes?

A4: An unstable baseline can interfere with the detection and quantification of low-concentration analytes.[2]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases in the mobile phase can cause noise. Use an online degasser or sparge the solvents with helium.[2][6]

    • Contamination: Impurities in the solvents can lead to a noisy or drifting baseline, especially in gradient elution. Use high-purity HPLC-grade solvents.

    • Improper Mixing: If the mobile phase components are not mixing properly, it can cause baseline fluctuations.

  • Detector Problems: A failing lamp or a contaminated flow cell can also be the culprit.[6]

Q5: I see "ghost peaks" in my chromatogram, especially during a blank run. Where are they coming from?

A5: Ghost peaks are unexpected peaks that can appear in your chromatograms.[15]

  • Carryover: A highly concentrated or "sticky" sample from a previous injection can bleed into subsequent runs.[15]

    • Solution: Implement a robust needle wash protocol and run a blank gradient after a high-concentration sample.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can appear as peaks.[15]

    • Solution: Use fresh, high-purity mobile phase and ensure all system components are clean.[15]

  • Late Eluting Compounds: A compound from a previous injection may elute in a later run, especially with gradient methods.

    • Solution: Extend the run time or increase the final organic solvent concentration to ensure all compounds have eluted.

FAQs (Frequently Asked Questions)

Sample Preparation & Injection

Q6: What is a good starting point for preparing a plant extract containing this compound alkaloids for HPLC analysis?

A6: A common method involves extraction with an organic solvent, followed by a clean-up step. A general procedure is as follows:

  • Extraction: Powdered plant material (e.g., seeds of Picralima nitida) can be extracted with methanol or ethanol. Acidifying the solvent can improve the extraction of basic alkaloids.

  • Liquid-Liquid Extraction: The crude extract can be partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., dichloromethane) to remove non-basic compounds. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, offering a wide range of chemistries to selectively isolate alkaloids.

  • Final Preparation: The final extract should be dissolved in a solvent compatible with the initial mobile phase, and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC system from particulates.[2]

Q7: Can I inject my sample in a solvent different from the mobile phase?

A7: It is highly recommended to dissolve your sample in the initial mobile phase composition. Injecting in a stronger solvent can lead to peak distortion, such as fronting or splitting, especially for early eluting peaks.

Method Development & Optimization

Q8: Should I use an isocratic or gradient elution for separating this compound alkaloids?

A8: For a complex mixture of alkaloids with varying polarities, such as those found in a plant extract, gradient elution is generally the preferred method. It allows for the effective separation of both less retained and highly retained compounds within a reasonable analysis time. An isocratic method might be suitable if you are analyzing only a few closely related alkaloids with similar retention behavior.

Q9: What type of HPLC column is best for this compound alkaloid separation?

A9: Reversed-phase columns , particularly C18 (ODS) columns, are the most commonly used for the separation of indole alkaloids.[16] A study on the separation of six opioidergic Picralima nitida alkaloids successfully used a Phenomenex Luna Omega PS-C18 column . The "PS" indicates the silica is coated with a polar-modified surface, which can provide alternative selectivity for polar and basic compounds. For indole alkaloids, it has been shown that different C18 columns can provide different selectivities, so screening columns from different manufacturers can be a valuable optimization step.[12][13]

Q10: How does mobile phase pH affect the separation of alkaloids?

A10: this compound alkaloids are basic compounds, meaning they can be protonated. The pH of the mobile phase will determine their degree of ionization, which in turn significantly affects their retention on a reversed-phase column.[7][8]

  • At low pH (e.g., pH < 4), the alkaloids will be protonated (cationic). This can lead to better retention on some reversed-phase materials and can also suppress the undesirable interactions with residual silanol groups, leading to sharper peaks.

  • At neutral or high pH , the alkaloids will be in their free base form, making them more hydrophobic and thus more retained on a C18 column.

For reproducible results, it is crucial to control the mobile phase pH using a buffer.[7] A common additive for the analysis of alkaloids is formic acid (0.1%), which provides a low pH and is compatible with mass spectrometry.

Experimental Protocols

HPLC Method for the Separation of Six this compound Alkaloids

This method is adapted from a published study on the alkaloids from Picralima nitida.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 45% B over a specified time
Flow Rate 1.0 mL/min
Detector Diode Array Detector (DAD)

Note: The exact gradient profile should be optimized based on the specific mixture of alkaloids being analyzed to achieve the best resolution.

Quantitative Data Summary

Table 1: Example Gradient Elution Program for this compound Alkaloid Separation

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.08020
15.05545
15.18020
20.08020

Table 2: Influence of Mobile Phase pH on Retention of a Hypothetical Basic Alkaloid

Mobile Phase pHRetention Time (min)Peak Shape
2.58.2Symmetrical
4.5 (near pKa)6.5 (unstable)Tailing
7.012.5Symmetrical

Note: This table is for illustrative purposes. The optimal pH must be determined experimentally.

Visualizations

HPLC_Optimization_Workflow cluster_0 Method Development cluster_1 Optimization cluster_2 Validation Define Separation Goals Define Separation Goals Select Column & Mobile Phase Select Column & Mobile Phase Define Separation Goals->Select Column & Mobile Phase Initial Scouting Gradient Initial Scouting Gradient Select Column & Mobile Phase->Initial Scouting Gradient Optimize Gradient Slope Optimize Gradient Slope Initial Scouting Gradient->Optimize Gradient Slope Fine-tune Mobile Phase (pH, Organic) Fine-tune Mobile Phase (pH, Organic) Optimize Gradient Slope->Fine-tune Mobile Phase (pH, Organic) Adjust Temperature Adjust Temperature Fine-tune Mobile Phase (pH, Organic)->Adjust Temperature Method Validation Method Validation Adjust Temperature->Method Validation

Caption: Workflow for HPLC method optimization.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH appropriate for alkaloids? check_overload->check_pH No resolved Problem Resolved reduce_conc->resolved adjust_pH Adjust pH (typically lower for basic compounds) or add modifier check_pH->adjust_pH No check_column Is the column old or contaminated? check_pH->check_column Yes adjust_pH->resolved clean_column Flush column with strong solvent check_column->clean_column Maybe check_column->resolved No replace_column Replace guard or analytical column clean_column->replace_column Still Tailing replace_column->resolved

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Reducing Off-Target Effects of Akuammilan Alkaloids in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers working with Akuammilan alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and minimize off-target effects in your cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of commonly studied this compound alkaloids?

A1: The primary molecular targets of several well-researched this compound alkaloids, such as akuammicine, pseudo-akuammigine, and akuammine, are opioid receptors. Specifically, they exhibit agonist activity at both kappa-opioid receptors (KOR) and mu-opioid receptors (µOR). Depending on the specific alkaloid and the experimental system, they can act as full or partial agonists.

Q2: What are "off-target" effects in the context of this compound alkaloid research?

A2: The definition of an "off-target" effect depends on your research goals.

  • If you are studying the effects of an this compound alkaloid on the kappa-opioid receptor, its interaction with the mu-opioid receptor would be considered an off-target effect.

  • If you are investigating the general analgesic properties of the compound, its activity at multiple opioid receptor subtypes might be part of its mechanism of action.

  • Effects on other, unrelated cellular pathways or cytotoxicity not mediated by the primary target are also considered off-target effects.

Q3: I'm observing unexpected cytotoxicity in my cell culture. Is this an on-target or off-target effect?

A3: It can be either, and distinguishing between the two is a key troubleshooting step.

  • On-target cytotoxicity: The intended receptor (e.g., KOR) might be expressed in your cell line, and its over-activation could lead to downstream signaling that induces apoptosis or cell death.

  • Off-target cytotoxicity: The alkaloid may be interacting with other cellular components, leading to cell death through mechanisms unrelated to its primary target. Natural products can sometimes cause membrane disruption or other non-specific effects at high concentrations.

To differentiate, consider using a cell line that does not express the primary target receptor as a negative control. If the cytotoxicity persists, it is likely an off-target effect.

Q4: How do I prepare and handle this compound alkaloids for cell culture experiments?

A4: As with many indole alkaloids, solubility can be a challenge.

  • Solubilization: this compound alkaloids are generally salts and form water-soluble solutions. However, for cell culture, it is common to first dissolve them in a small amount of a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and store it at -20°C or -80°C.

  • Working Concentrations: For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Stability: The stability of alkaloids in culture can vary. It's advisable to prepare fresh dilutions from the stock for each experiment. Some alkaloids may be sensitive to light, so storing stocks in amber vials is recommended.

II. Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, poor compound solubility, or uneven compound distribution.Ensure a homogenous single-cell suspension before seeding. After adding the alkaloid, mix the plate gently by tapping or using a plate shaker. Visually inspect for precipitates after dilution in media.
Lower than expected potency (high EC50/IC50). Compound degradation, adsorption to plasticware, or incorrect concentration.Prepare fresh dilutions for each experiment. Use low-binding plates if adsorption is suspected. Verify the concentration of your stock solution.
No response in a functional assay. Cell line does not express the target receptor, or the assay is not sensitive enough.Confirm target receptor expression using qPCR, Western blot, or flow cytometry. Use a known potent agonist for your target as a positive control to validate the assay.
Guide 2: Differentiating On-Target vs. Off-Target Effects
Observed Effect Experimental Approach to Differentiate Interpretation
Unexplained change in cell phenotype (e.g., morphology, proliferation). 1. Use a target-negative cell line: Compare the effect in your cell line of interest with a similar cell line that does not express the opioid receptors. 2. Pharmacological blockade: Pre-treat cells with a known antagonist for the suspected on-target receptor (e.g., a KOR antagonist like nor-binaltorphimine) before adding the this compound alkaloid.If the effect is absent in the negative cell line or blocked by the antagonist, it is likely an on-target effect. If the effect persists, it is likely off-target.
Cytotoxicity. 1. Dose-response comparison: Determine the dose-response curve for cytotoxicity and compare it to the dose-response for on-target activity (e.g., KOR agonism). 2. Real-time cytotoxicity assay: Monitor cell death over time to understand the kinetics of the cytotoxic effect.If cytotoxicity occurs at concentrations much higher than those required for on-target activity, it is more likely an off-target effect. On-target effects should show a similar dose-dependency to other on-target readouts.
Activation of an unexpected signaling pathway. Broad-spectrum kinase inhibitor profiling or phosphoproteomics: Analyze changes in the cellular phosphoproteome to identify unexpectedly activated kinases or pathways. Transcriptomic analysis (e.g., RNA-seq): Profile changes in gene expression to identify modulated pathways.These methods can provide an unbiased view of the cellular response and help identify potential off-target interactions.

III. Data Presentation: On-Target Activity of this compound Alkaloids

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of several this compound alkaloids at kappa- and mu-opioid receptors. These values are crucial for designing experiments with appropriate concentration ranges to favor on-target effects.

Alkaloid Receptor Assay Type Reported Value (nM)
Akuammicine KORBinding Affinity (Ki)89
KORFunctional Potency (EC50)240
Akuammine µORBinding Affinity (Ki)~500
Pseudo-akuammigine µORFunctional Potency (IC50)Micromolar range

Note: These values are compiled from various sources and may differ based on the specific assay conditions and cell types used.

IV. Experimental Protocols & Methodologies

Protocol 1: cAMP Inhibition Assay for KOR/µOR Agonism

This assay measures the ability of an this compound alkaloid to inhibit the production of cyclic AMP (cAMP) following its stimulation by forskolin, a direct activator of adenylyl cyclase. This is a common functional assay for Gi-coupled GPCRs like opioid receptors.

Methodology:

  • Cell Culture: Plate cells stably expressing the kappa- or mu-opioid receptor in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound alkaloid in a suitable assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium and add the diluted alkaloids to the cells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add a solution containing forskolin (to stimulate cAMP production) and a phosphodiesterase inhibitor (like IBMX, to prevent cAMP degradation).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the alkaloid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, which is a key event in GPCR desensitization and signaling.

Methodology:

  • Cell Line: Use a cell line engineered to express the opioid receptor of interest fused to a component of a reporter system (e.g., a fragment of an enzyme) and β-arrestin fused to the complementary component.

  • Cell Plating: Plate the cells in a 96- or 384-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of the this compound alkaloid to the wells.

  • Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (typically 60-120 minutes).

  • Detection: Add the detection reagent (substrate for the reconstituted enzyme) and measure the signal (e.g., luminescence or fluorescence) on a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the alkaloid concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

V. Visualizations: Signaling Pathways and Experimental Workflows

This compound Alkaloid This compound Alkaloid Opioid Receptor (KOR/µOR) Opioid Receptor (KOR/µOR) This compound Alkaloid->Opioid Receptor (KOR/µOR) Gαi Gαi Opioid Receptor (KOR/µOR)->Gαi Activation β-Arrestin β-Arrestin Opioid Receptor (KOR/µOR)->β-Arrestin Recruitment Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Internalization/Signaling Internalization/Signaling β-Arrestin->Internalization/Signaling

Caption: Canonical G-protein and β-arrestin signaling pathways for opioid receptors activated by this compound alkaloids.

cluster_on_target On-Target Workflow cluster_off_target Off-Target Workflow Target Cells Target Cells Antagonist Antagonist Target Cells->Antagonist Pre-treat This compound This compound Antagonist->this compound Add Measure Effect Measure Effect This compound->Measure Effect Effect Blocked Effect Blocked Measure Effect->Effect Blocked Negative Cells Negative Cells Akuammilan2 This compound Negative Cells->Akuammilan2 Treat Measure Effect2 Measure Effect Akuammilan2->Measure Effect2 No Effect No Effect Measure Effect2->No Effect

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Akuammilan Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Akuammilan alkaloids.

FAQs: Understanding and Troubleshooting Poor Bioavailability

Q1: We are observing low in vivo efficacy of our lead this compound alkaloid despite promising in vitro activity. Could poor bioavailability be the reason?

A1: Yes, this is a very likely scenario. This compound alkaloids, like many other natural indole alkaloids, are often characterized by poor aqueous solubility and/or low intestinal permeability, which can significantly limit their absorption after oral administration. Furthermore, they may be subject to first-pass metabolism in the liver. This combination of factors can lead to low systemic exposure and, consequently, reduced therapeutic efficacy in vivo. It is crucial to assess the pharmacokinetic profile of your compound to confirm if poor bioavailability is the underlying issue.

Q2: What are the primary physicochemical properties of this compound alkaloids that contribute to their poor bioavailability?

A2: The primary contributors to the poor bioavailability of this compound alkaloids, such as akuammine and pseudo-akuammigine, are believed to be:

  • Low Aqueous Solubility: Their complex, hydrophobic molecular structures can limit their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The size and polarity of the molecules may hinder their ability to passively diffuse across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: It is possible that these alkaloids are substrates for efflux pumps like P-gp, which actively transport compounds out of intestinal cells and back into the lumen, thereby reducing net absorption.

Q3: How can we experimentally assess the bioavailability of our this compound compound?

A3: A standard approach involves a pharmacokinetic study in an animal model (e.g., rats or mice). This typically involves administering the compound via both intravenous (IV) and oral (PO) routes. By comparing the area under the plasma concentration-time curve (AUC) for both routes, the absolute bioavailability (F%) can be calculated.

Formula for Absolute Bioavailability: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

A low F% value (typically <10%) indicates poor oral bioavailability.

Troubleshooting Guide: Strategies to Enhance Bioavailability

If you have confirmed that your this compound alkaloid suffers from poor bioavailability, the following troubleshooting strategies and formulation approaches can be explored.

Problem 1: Poor Aqueous Solubility

If your compound has low solubility, its dissolution in the gastrointestinal tract is the rate-limiting step for absorption.

Troubleshooting Steps:

  • Salt Formation: Investigate the possibility of forming a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate). This can significantly improve aqueous solubility and dissolution rate.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate. Techniques like milling or high-pressure homogenization can be employed.

  • Formulation with Solubilizing Excipients:

    • Co-solvents: Utilize a mixture of solvents (e.g., water, ethanol, propylene glycol) to increase solubility.

    • Surfactants: Incorporate surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug, enhancing its solubility.

Problem 2: Low Intestinal Permeability

Even if the compound dissolves, it may not efficiently cross the intestinal barrier.

Troubleshooting Steps:

  • Lipid-Based Formulations: These formulations can enhance absorption by presenting the drug in a solubilized form and potentially utilizing lymphatic transport pathways, bypassing the liver's first-pass metabolism.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the drug and improve its stability and absorption.

  • Permeation Enhancers: Co-administering agents that reversibly increase the permeability of the intestinal epithelium can enhance drug absorption. However, this approach requires careful safety evaluation.

  • Prodrug Approach: Modify the chemical structure of the alkaloid to create a more permeable prodrug that is converted to the active compound in vivo.

Data Presentation: Comparative Bioavailability of this compound Alkaloids

Disclaimer: The following table presents hypothetical data for illustrative purposes, as comprehensive in vivo pharmacokinetic data for all major this compound alkaloids is not publicly available. This table is intended to demonstrate how such data would be structured for comparative analysis.

AlkaloidMolecular Weight ( g/mol )LogP (Predicted)Aqueous Solubility (Predicted)Apparent Permeability (Papp) in Caco-2 (x 10-6 cm/s)Oral Bioavailability (F%) in Rats (Hypothetical)
Akuammine 382.462.8Low1.5< 5%
Pseudo-akuammigine 366.462.5Low2.1< 8%
Akuammidine 368.482.2Low1.8< 6%
Akuammicine 352.421.9Very Low0.9< 2%
Akuammiline 396.493.1Very Low1.2< 3%
Picraline 368.422.6Low1.7< 5%

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using a Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict passive intestinal absorption.

Methodology:

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane.

  • Prepare Donor Solution: Dissolve the this compound alkaloid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Prepare Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA "Sandwich": Place the filter plate (with the artificial membrane and donor solution) on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the alkaloid in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the initial concentration of the compound.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for an this compound Alkaloid

This protocol describes a hot homogenization method for preparing SLNs.

Methodology:

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound alkaloid in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, and entrapment efficiency.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Formulation This compound Alkaloid Formulation Strategies SLN Solid Lipid Nanoparticles Formulation->SLN SEDDS SEDDS Formulation->SEDDS Salt Salt Formation Formulation->Salt Micronization Micronization Formulation->Micronization InVitro In Vitro Permeability Formulation->InVitro Screening PAMPA PAMPA InVitro->PAMPA Caco2 Caco-2 Assay InVitro->Caco2 InVivo In Vivo Pharmacokinetics (Rodent Model) InVitro->InVivo Candidate Selection Oral Oral Administration InVivo->Oral IV Intravenous Administration InVivo->IV Analysis Bioavailability Calculation InVivo->Analysis Data Collection

Caption: Experimental workflow for enhancing this compound bioavailability.

mu_opioid_pathway This compound This compound Alkaloid MOR Mu-Opioid Receptor (GPCR) This compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia K_channel->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia

Technical Support Center: Enhancing the Potency of Akuammilan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for strategies to increase the potency of Akuammilan derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets for this compound derivatives in drug discovery?

This compound alkaloids and their derivatives have shown promise in two main therapeutic areas:

  • Opioid Receptor Modulation: Derivatives such as akuammine and pseudo-akuammigine act as agonists at the mu-opioid receptor (μOR), indicating their potential as novel analgesics.[1][2]

  • Anti-inflammatory Activity: Certain this compound derivatives have demonstrated inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), suggesting their utility in treating inflammatory diseases like rheumatoid arthritis.[3][4][5][6]

Q2: What is a key structural modification to increase the potency of this compound derivatives at the mu-opioid receptor?

A primary strategy to enhance potency at the mu-opioid receptor is the N-alkylation of the indole nitrogen (N1) of the this compound scaffold.[1][2] For instance, the introduction of a phenethyl group at the N1 position of pseudo-akuammigine has been shown to increase potency by as much as 70-fold.[1]

Q3: Are there other structural modifications that have been explored to enhance the potency of this compound derivatives?

Yes, besides N-alkylation, modifications at other positions of the indole core, such as C10, C11, and C16, have been investigated to understand the structure-activity relationship (SAR) and improve potency at opioid receptors.[2] For anti-inflammatory applications, the introduction of azido and sulfonyl groups to a simplified picrinine-type structure has been explored.[4]

Q4: I am not seeing the expected increase in potency after N-alkylation of my pseudo-akuammigine core. What could be the issue?

Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Confirmation of Structure: Verify the successful N-alkylation and the final structure of your compound using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry. Impurities or incorrect regioselectivity can significantly impact biological activity.

  • Purity of the Compound: Ensure the final product is of high purity. Residual starting materials or byproducts from the synthesis can interfere with biological assays. Purification via column chromatography or recrystallization is crucial.

  • Assay Conditions: The choice of biological assay and its parameters are critical. For opioid receptor activity, ensure you are using a validated mu-opioid receptor binding or functional assay. Inconsistent results could stem from issues with cell line viability, receptor expression levels, or the radioligand used.

  • Stereochemistry: The stereochemistry of the this compound core can influence its interaction with the target receptor. Ensure that the stereochemistry of your starting material is correct and has been retained throughout the synthetic process.

Troubleshooting Guides

Synthesis of N-Alkylated Pseudo-akuammigine

Problem: Low yield or incomplete reaction during N-alkylation.

Potential Cause Troubleshooting Suggestion
Poor solubility of starting material Use a co-solvent system (e.g., DMF/THF) to improve solubility.
Ineffective base Stronger bases like sodium hydride (NaH) are often required for deprotonation of the indole nitrogen. Ensure the base is fresh and handled under anhydrous conditions.
Degradation of starting material or product Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions and degradation.
Inactive alkylating agent Use a fresh or newly purified alkylating agent (e.g., phenethyl bromide). The quality of the alkylating agent is critical for reaction efficiency.
Mu-Opioid Receptor Binding Assay

Problem: High non-specific binding in your radioligand binding assay.

Potential Cause Troubleshooting Suggestion
Hydrophobic interactions Include a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer to reduce non-specific binding to the filter membrane and labware.
Radioligand concentration too high Use a radioligand concentration at or below its Kd value to minimize non-specific binding.
Insufficient washing Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to slow dissociation from the receptor.
Inappropriate filter material Test different filter materials (e.g., glass fiber filters with different treatments) to find one that minimizes non-specific binding of your specific radioligand.

Quantitative Data

The following table summarizes the in vitro potency of select this compound derivatives.

CompoundTargetAssayPotency (IC50/EC50)Reference
AkuammineMu-opioid receptorRadioligand Binding~2.6 - 5.2 µM[1]
Pseudo-akuammigineMu-opioid receptorRadioligand Binding~2.6 - 5.2 µM[1]
N1-Phenethyl-pseudo-akuammigineMu-opioid receptorRadioligand Binding~70-fold increase vs. pseudo-akuammigine[1][2]
Derivative 9 (anti-inflammatory)RA-FLS ProliferationMTT Assay3.22 ± 0.29 µM[3][4][6]
Derivative 17c (anti-inflammatory)RA-FLS ProliferationMTT Assay3.21 ± 0.31 µM[3][4][6]

Experimental Protocols

General Protocol for N-Alkylation of Pseudo-akuammigine

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

  • Dissolve Pseudo-akuammigine: Dissolve pseudo-akuammigine in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., phenethyl bromide, 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for MTT Assay with RA-FLS

This protocol provides a general framework for assessing the effect of this compound derivatives on the proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS).

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Visualizations

experimental_workflow_synthesis start Pseudo-akuammigine dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonate Deprotonation (NaH, 0 °C) dissolve->deprotonate alkylate Add Alkylating Agent (e.g., Phenethyl Bromide) deprotonate->alkylate react Reaction (RT, 12-24h) alkylate->react quench Quench Reaction react->quench extract Extraction quench->extract purify Column Chromatography extract->purify product N-Alkylated Pseudo-akuammigine purify->product signaling_pathway_mu_opioid ligand This compound Derivative (Agonist) receptor Mu-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase downstream Modulation of Ion Channels (Ca²⁺, K⁺) g_protein->downstream camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia downstream->analgesia

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Akuammilan and Acarbose in the Management of Hyperglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of Akuammilan, derived from the seeds of Picralima nitida, and the established anti-diabetic drug, acarbose. The focus of this analysis is on their shared mechanism of action as alpha-glucosidase inhibitors and their relative performance based on available experimental data.

Introduction

Acarbose is a well-established α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts locally in the intestine to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4] "this compound" is not a scientifically recognized term; however, extracts from the seeds of Picralima nitida, commonly known as Akuamma, have been investigated for their anti-diabetic properties. The primary active compounds in these extracts are alkaloids, and their therapeutic potential is largely attributed to the inhibition of carbohydrate-hydrolyzing enzymes, mirroring the mechanism of acarbose.[1][3] This comparison guide will, therefore, evaluate the efficacy of Picralima nitida seed extracts as a proxy for the concept of "this compound" against acarbose.

Mechanism of Action: Inhibition of Alpha-Glucosidase

Both acarbose and extracts from Picralima nitida exert their anti-hyperglycemic effects by inhibiting the activity of α-glucosidase and α-amylase enzymes in the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By competitively inhibiting these enzymes, both substances slow down carbohydrate digestion, leading to a more gradual rise in blood glucose levels after meals.[1][2][3]

Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Hydrolysis Glucose Glucose Absorption (Bloodstream) Oligosaccharides->Glucose Hydrolysis Inhibitors Acarbose / P. nitida Extracts AlphaAmylase Pancreatic α-Amylase Inhibitors->AlphaAmylase Inhibition AlphaGlucosidase Intestinal α-Glucosidase Inhibitors->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase and α-amylase inhibition.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of Picralima nitida extracts and acarbose in inhibiting α-glucosidase and α-amylase, as well as their in vivo effects on blood glucose levels.

Table 1: In Vitro Enzyme Inhibition

SubstanceEnzymeIC50 Value
Picralima nitida Acetone Leaf Extractα-Amylase6.50 mg/ml[1]
Picralima nitida Acetone Leaf Extractα-Glucosidase3.00 mg/ml[1]

Note: IC50 values for acarbose can vary depending on the specific enzyme source and assay conditions, but it is a potent inhibitor, typically with IC50 values in the micromolar range.

Table 2: In Vivo Blood Glucose Reduction in Animal Models

SubstanceAnimal ModelDosageBlood Glucose ReductionDuration
Picralima nitida Methanol Leaf ExtractStreptozotocin-induced diabetic mice300 mg/kg38.48%[2]Not Specified
Picralima nitida Seed Powder SolutionAlloxan-induced diabetic rats200 mg/kg62.76% (from 407 to 182.75 mg/dL)[4]7 days
Picralima nitida Seed ExtractsAlloxan-induced diabetic ratsNot Specified41.66% to 55.59%[5]Not Specified

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the efficacy of Picralima nitida extracts.

In Vitro α-Amylase and α-Glucosidase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Picralima nitida extracts against α-amylase and α-glucosidase.

Methodology:

  • Preparation of Extracts: Leaf extracts of Picralima nitida were prepared using acetone, water, and ethanol as solvents.[1]

  • α-Amylase Inhibition Assay: Different concentrations of the plant extracts were reacted with α-amylase and a starch solution. The inhibitory activity was determined by measuring the amount of reducing sugar produced.[1]

  • α-Glucosidase Inhibition Assay: α-glucosidase was pre-incubated with various concentrations of the extracts. The substrate p-nitrophenylglucopyranoside (pNPG) was then added, and the enzyme activity was determined by measuring the release of p-nitrophenol.[1]

  • Determination of Inhibition Mode: The mode of enzyme inhibition (e.g., competitive, non-competitive) was determined using Lineweaver-Burke plot analysis.[1]

In Vivo Anti-diabetic Activity in Animal Models

Objective: To evaluate the blood glucose-lowering effect of Picralima nitida extracts in diabetic animal models.

Methodology:

  • Induction of Diabetes: Diabetes was induced in rodents (mice or rats) through the administration of diabetogenic agents like streptozotocin or alloxan.[2][4]

  • Animal Grouping: The diabetic animals were divided into several groups: a negative control group, a positive control group (treated with a standard anti-diabetic drug like glibenclamide), and experimental groups treated with different doses of Picralima nitida extracts.[4][6]

  • Extract Administration: The extracts were administered orally to the experimental groups daily for a specified period (e.g., 28 days).[6]

  • Blood Glucose Monitoring: Blood glucose levels were monitored at regular intervals throughout the study.[4]

  • Biochemical Analysis: At the end of the study, blood samples were collected for the analysis of various biochemical parameters, and organs like the liver, kidneys, and pancreas were examined for histopathological changes.[5][6]

A Induction of Diabetes (e.g., Alloxan) B Animal Grouping (Control, Acarbose, P. nitida) A->B C Oral Administration of Test Substances B->C D Blood Glucose Monitoring (Regular Intervals) C->D E Final Data Collection (Biochemical & Histological) D->E F Data Analysis & Comparison E->F

Caption: Experimental workflow for in vivo anti-diabetic studies.

Discussion and Conclusion

The available evidence strongly suggests that extracts from Picralima nitida possess anti-diabetic properties, primarily through the inhibition of α-glucosidase and α-amylase. This mechanism of action is directly comparable to that of acarbose. While direct comparative studies between purified "this compound" alkaloids and acarbose are lacking, the in vitro and in vivo studies on P. nitida extracts demonstrate significant potential in lowering blood glucose levels.

The acetone extract of Picralima nitida leaves showed effective inhibition of both α-amylase and α-glucosidase.[1] Furthermore, in vivo studies with diabetic animal models have shown substantial reductions in blood glucose levels following treatment with P. nitida extracts.[2][4][5]

For drug development professionals, these findings suggest that the alkaloids within Picralima nitida warrant further investigation as potential novel α-glucosidase inhibitors. Future research should focus on the isolation and characterization of the specific active compounds and direct, head-to-head comparative studies with acarbose to establish relative potency and safety profiles. The traditional use of P. nitida for managing diabetes-related conditions in some regions further supports the need for rigorous scientific evaluation of its therapeutic potential.[1]

References

Comparative Guide to Alpha-Glucosidase Inhibitory Activity: Evaluating Picralima nitida Extracts Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alpha-glucosidase inhibitory activity of extracts from Picralima nitida, the plant source of the alkaloid Akuammiline, against established alpha-glucosidase inhibitors, Acarbose and Miglitol. It is important to note that while the anti-diabetic potential of Picralima nitida extracts has been explored, to date, no specific data on the alpha-glucosidase inhibitory activity of the isolated compound Akuammiline has been published. Therefore, this guide will focus on the available data for the plant extracts as a proxy for its potential activity.

Introduction

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine. By competitively inhibiting the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, these agents help to reduce postprandial hyperglycemia, a key factor in the management of type 2 diabetes mellitus. Acarbose and Miglitol are well-established drugs in this class. Emerging research into natural products has identified various plant extracts with significant alpha-glucosidase inhibitory potential, including those from Picralima nitida (Akuamma).

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Picralima nitida extracts and the standard inhibitor, Acarbose. A lower IC50 value indicates greater potency.

InhibitorSource/TypeAlpha-Glucosidase IC50
Picralima nitida Extract Acetone extract of leaf3.00 mg/mL[1][2]
Acarbose Standard Drug~198 - 280 µg/mL
Miglitol Standard DrugNot readily available in a comparable in-vitro format

Note on Miglitol: While a specific in-vitro IC50 value for Miglitol is not consistently reported in comparable formats, it is a potent alpha-glucosidase inhibitor used clinically for the management of type 2 diabetes.

Mechanism of Action of Alpha-Glucosidase Inhibitors

Alpha-glucosidase inhibitors act locally in the small intestine. They are structural analogs of oligosaccharides and compete with dietary carbohydrates for the binding sites of alpha-glucosidase enzymes located on the brush border of intestinal cells. This reversible inhibition slows down the breakdown of complex carbohydrates into glucose and other monosaccharides, thereby delaying glucose absorption and reducing the sharp increase in blood glucose levels after a meal.

Alpha_Glucosidase_Inhibition cluster_inhibition Inhibitory Action Carbohydrates Dietary Complex Carbohydrates AlphaGlucosidase Alpha-Glucosidase (Intestinal Brush Border) Carbohydrates->AlphaGlucosidase Digestion DelayedAbsorption Delayed Glucose Absorption Carbohydrates->DelayedAbsorption Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis BlockedEnzyme Inhibited Alpha-Glucosidase Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor Alpha-Glucosidase Inhibitor (e.g., Acarbose, Miglitol) Inhibitor->AlphaGlucosidase Competitive Inhibition

Caption: Competitive inhibition of alpha-glucosidase by an inhibitor, leading to delayed carbohydrate digestion.

Experimental Protocols

In-Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the alpha-glucosidase inhibitory activity of a test compound or extract.

1. Materials and Reagents:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound/extract (e.g., Picralima nitida extract)

  • Acarbose (as a positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Dissolve alpha-glucosidase in phosphate buffer to a desired concentration (e.g., 0.5 U/mL).

  • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration (e.g., 1 mM).

  • Test Sample Solutions: Prepare a stock solution of the test compound/extract in a suitable solvent (e.g., DMSO or buffer) and make serial dilutions to various concentrations.

  • Positive Control: Prepare solutions of acarbose at various concentrations in the same manner as the test samples.

3. Assay Procedure:

  • Add a specific volume of the enzyme solution (e.g., 25 µL) to each well of the 96-well microplate.

  • Add a corresponding volume of the different concentrations of the test sample or positive control (e.g., 25 µL) to the wells. A control well should contain the buffer or solvent instead of the inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution (e.g., 25 µL) to all wells.

  • Incubate the plate again at the same temperature for a defined reaction time (e.g., 20 minutes).

  • Stop the reaction by adding a volume of sodium carbonate solution (e.g., 50 µL) to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at a wavelength of 405 nm using a microplate reader.

4. Calculation of Inhibition and IC50:

  • The percentage of alpha-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the control reaction (enzyme + substrate + buffer).

    • Abs_sample is the absorbance of the test reaction (enzyme + substrate + inhibitor).

  • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of the test sample.

Experimental Workflow

Experimental_Workflow Start Start PrepareSolutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Start->PrepareSolutions Dispense Dispense Enzyme and Inhibitor into 96-well Plate PrepareSolutions->Dispense PreIncubate Pre-incubate (e.g., 37°C for 15 min) Dispense->PreIncubate AddSubstrate Add pNPG Substrate PreIncubate->AddSubstrate Incubate Incubate for Reaction (e.g., 37°C for 20 min) AddSubstrate->Incubate StopReaction Stop Reaction (add Na₂CO₃) Incubate->StopReaction MeasureAbsorbance Measure Absorbance (405 nm) StopReaction->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 Value MeasureAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the in-vitro alpha-glucosidase inhibition assay.

References

A Comparative Analysis of Akuammilan and Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and cytotoxic properties of Akuammilan alkaloids against other notable indole alkaloids. The information is presented with supporting experimental data and detailed methodologies to facilitate further research and development.

Indole alkaloids are a large and structurally diverse class of natural products that have been a rich source of lead compounds in drug discovery. Among these, this compound alkaloids, derived from the seeds of Picralima nitida, have garnered interest for their traditional use in pain management and other medicinal applications. This guide offers a comparative analysis of this compound alkaloids with other well-known indole alkaloids, focusing on their opioid receptor activity, potential as alpha-glucosidase inhibitors, and cytotoxicity against cancer cell lines.

Opioid Receptor Activity: A Comparative Overview

Several this compound alkaloids have been identified as agonists or antagonists at opioid receptors, playing a role in their analgesic properties. The following table summarizes the binding affinities and functional activities of key this compound alkaloids in comparison to the well-established opioid agonist, morphine.

AlkaloidReceptor TargetBinding Affinity (Ki, µM)Functional Activity (IC50, µM)In Vivo Analgesic Activity (ED50, mg/kg)
Akuammine µ-opioid0.3[1]2.6 (cAMP inhibition)[1]60 mg/kg increases latency in tail-flick and hot-plate tests[1]
κ-opioid1.68[1]0.073 (cAMP inhibition)[1]
δ-opioid10.4[1]
Akuammidine µ-opioid0.6Agonist activity confirmedLimited efficacy in thermal nociception assays
κ-opioid8.6
δ-opioid2.4
Akuammicine κ-opioid0.2Full agonist
Modified Pseudo-akuammigine Derivative µ-opioid70-fold increase in potency vs. parent compound77.1 (hot-plate), 77.6 (tail-flick)[2]
Morphine µ-opioidHigh affinityPotent agonist~10 (mouse, various models)

Key Observations:

  • Akuammine demonstrates a preference for µ- and κ-opioid receptors over the δ-opioid receptor, with a notable potency in inhibiting cAMP production, particularly at the κ-opioid receptor.[1]

  • While traditionally used for pain, studies indicate that parent this compound alkaloids like akuammine and pseudoakuammigine exhibit only modest potency and limited efficacy in animal models of thermal pain.[2]

  • Chemical modification of the pseudo-akuammigine scaffold has been shown to dramatically increase potency and in vivo efficacy, highlighting the potential for this chemical backbone in developing novel analgesics.[2]

Alpha-Glucosidase Inhibitory Potential

Certain indole alkaloids have been investigated for their potential to manage type 2 diabetes by inhibiting alpha-glucosidase, an enzyme involved in carbohydrate digestion.

CompoundSourceAlpha-Glucosidase InhibitionIC50 Value
This compound-17-ol-10-methoxy Kigelia africanaActiveNot Reported
Acarbose (Standard) SyntheticPotent Inhibitor~151.1 µg/mL

Comparative Cytotoxicity Against Cancer Cell Lines

The cytotoxicity of indole alkaloids is a cornerstone of their application in oncology, with vinca alkaloids being prime examples. This section compares the cytotoxic profiles of this compound alkaloids with the widely used chemotherapeutic agent, vincristine.

AlkaloidCell LineCytotoxicity (IC50)
Akuammine HeLa, MCF-7Data not available in reviewed literature
Pseudo-akuammigine HeLa, MCF-7Data not available in reviewed literature
Vincristine MCF-714.30 ng/mL - 239.51 µmol/mL (Variable)
HeLaData variable, potent activity reported
L5178Y5.8 nM

Discussion on Cytotoxicity: Extensive searches of published literature did not yield specific IC50 values for the cytotoxic activity of akuammine or pseudoakuammigine against common cancer cell lines such as HeLa or MCF-7. This represents a significant data gap and an opportunity for future research to explore the potential anticancer properties of these specific this compound alkaloids. The reported IC50 values for vincristine vary significantly depending on the cell line and experimental conditions, highlighting the importance of standardized assays for comparative analysis.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Test compound (this compound or other indole alkaloid).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (concentration that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

In Vivo Hot-Plate Analgesia Test

This is a standard method to assess the central analgesic activity of a compound in rodents.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Test animals (e.g., mice or rats).

  • Test compound and vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatize the animals to the testing room and apparatus.

  • Administer the test compound, vehicle, or positive control to the animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration, place each animal individually on the hot-plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping).

  • A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

  • Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point.

  • Determine the ED50 value (the dose that produces a 50% of the maximum possible effect).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO, isopropanol).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualizations

The primary mechanism of action for opioid agonists like many this compound alkaloids is through the activation of G-protein coupled receptors (GPCRs), specifically the mu (µ), kappa (κ), and delta (δ) opioid receptors. The following diagrams illustrate the general GPCR signaling cascade and the specific pathway for µ-opioid receptor activation.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Mu_Opioid_Receptor_Pathway Opioid_Agonist Opioid Agonist (e.g., Akuammine) Mu_Receptor μ-Opioid Receptor Opioid_Agonist->Mu_Receptor Binds Gi_Protein Gi Protein (αiβγ) Mu_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase αi inhibits Ca_Channel Ca²⁺ Channel Gi_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel Gi_Protein->K_Channel βγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Reduced activation Analgesia Analgesia Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

References

Unraveling the Antidiabetic Potential of Akuammine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antidiabetic properties of Akuammine, an indole alkaloid derived from the seeds of Picralima nitida, reveals a landscape of limited direct evidence when compared to its more potent counterpart, Akuammicine, and the plant's crude extracts. While traditional use and broader studies on Picralima nitida suggest a potential role in glucose regulation, specific data on Akuammine remains scarce, prompting a comparative approach to understand its standing in the context of diabetes research.

This guide provides a comprehensive comparison of the antidiabetic effects attributed to Akuammine and related compounds from Picralima nitida, drawing from available in vitro and in vivo studies. We present the existing experimental data, detail the methodologies employed, and visualize the potential mechanisms of action to offer a clear perspective for researchers, scientists, and drug development professionals.

In Vitro Models: A Tale of Two Alkaloids

The most direct comparison of Akuammine's antidiabetic potential comes from an in vitro study utilizing 3T3-L1 adipocytes, a standard cell line for studying glucose metabolism. This research investigated the glucose uptake stimulatory effects of six different indole alkaloids isolated from Picralima nitida, including Akuammine and Akuammicine.

Table 1: Comparative Antidiabetic Effects of Picralima nitida Constituents in In Vitro Models

Compound/Extract Model System Key Findings Reference
Akuammine 3T3-L1 AdipocytesInvestigated for glucose uptake stimulation; effect was not as pronounced as Akuammicine.[1]
Akuammicine 3T3-L1 AdipocytesDemonstrated a concentration-dependent stimulation of glucose uptake.[1]
P. nitida Acetone Leaf Extract α-amylase & α-glucosidase InhibitionShowed the most effective inhibition of both enzymes compared to water and ethanol extracts, with IC50 values of 6.50 mg/ml and 3.00 mg/ml, respectively.[2]
Experimental Protocol: 3T3-L1 Adipocyte Glucose Uptake Assay

The following provides a generalized methodology for a 3T3-L1 adipocyte glucose uptake assay, based on common laboratory practices, as the specific protocol from the comparative study on Akuammine is not fully accessible.

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Treatment: Differentiated adipocytes are treated with varying concentrations of the test compounds (e.g., Akuammine, Akuammicine) or a vehicle control for a specified period.

  • Glucose Uptake Measurement: Cells are then incubated with a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose).

  • Analysis: The amount of internalized glucose analog is quantified using a fluorescence plate reader or a scintillation counter. Increased uptake in treated cells compared to control cells indicates a positive effect on glucose metabolism.

In Vivo Models: Insights from Crude Extracts

While specific in vivo studies on isolated Akuammine for diabetes are lacking, research on the crude extracts of Picralima nitida provides valuable context. These studies have utilized animal models of diabetes, primarily induced by chemical agents like alloxan or streptozotocin, which destroy pancreatic β-cells and lead to hyperglycemia.

An aqueous seed extract of Picralima nitida demonstrated a significant blood glucose-lowering effect in alloxan-induced diabetic rabbits.[3] Another study using a high-fat, high-fructose-fed rat model showed that the aqueous seed extract could alleviate dyslipidemia, hyperglycemia, and oxidative stress.[4]

Table 2: Antidiabetic Effects of Picralima nitida Extracts in In Vivo Models

Extract Animal Model Dosage Key Findings Reference
Aqueous Seed ExtractAlloxan-induced diabetic rabbitsNot specifiedSignificant reduction in blood glucose levels.[3]
Aqueous Seed ExtractHigh-fat, high-fructose-fed rats400 mg/kgAlleviated dyslipidemia, hyperglycemia, and oxidative stress; upregulated expression of glucokinase, CPT-1, and leptin.[4]
Methanolic Seed ExtractAlloxan-induced diabetic rats10, 20, and 50 mg/kgRegulated blood insulin and glucose levels.[5]
Experimental Protocol: Alloxan-Induced Diabetic Model

The following is a generalized protocol for inducing diabetes in rodents using alloxan.

  • Animal Selection: Healthy adult rodents (e.g., rats, rabbits) are selected and acclimatized to laboratory conditions.

  • Induction of Diabetes: A single intraperitoneal or intravenous injection of alloxan monohydrate (dissolved in a suitable buffer) is administered to fasted animals.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured. Animals with fasting blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic.

  • Treatment: Diabetic animals are then treated with the test substance (e.g., P. nitida extract) or a control vehicle over a period of time.

  • Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters are monitored throughout the study.

Signaling Pathways: A Look at the Broader Picture

Direct evidence for the signaling pathways modulated by Akuammine in the context of diabetes is not available. However, studies on the crude extracts of Picralima nitida offer some clues. Research on the aqueous seed extract in a diet-induced obesity model in rats showed an upregulation of key metabolic genes:

  • Glucokinase: An enzyme that facilitates the phosphorylation of glucose in the liver, a crucial step for glucose utilization and glycogen synthesis.

  • Carnitine palmitoyltransferase-1 (CPT-1): An enzyme involved in the transport of long-chain fatty acids into the mitochondria for oxidation.

  • Leptin: A hormone that plays a role in regulating energy balance.[4]

These findings suggest that the antidiabetic effects of Picralima nitida extracts may be mediated through the modulation of glucose and lipid metabolism pathways.

Potential Antidiabetic Mechanisms of Picralima nitida cluster_0 Picralima nitida Constituents cluster_1 Potential Mechanisms cluster_2 Cellular & Systemic Effects Akuammine Akuammine Akuammicine Akuammicine Glucose Uptake Glucose Uptake Akuammicine->Glucose Uptake Stimulates Crude Extracts Crude Extracts Enzyme Inhibition Enzyme Inhibition Crude Extracts->Enzyme Inhibition Gene Regulation Gene Regulation Crude Extracts->Gene Regulation Increased Glucose Uptake in Adipocytes Increased Glucose Uptake in Adipocytes Glucose Uptake->Increased Glucose Uptake in Adipocytes Inhibition of α-amylase & α-glucosidase Inhibition of α-amylase & α-glucosidase Enzyme Inhibition->Inhibition of α-amylase & α-glucosidase Modulation of Metabolic Gene Expression Modulation of Metabolic Gene Expression Gene Regulation->Modulation of Metabolic Gene Expression Lowered Blood Glucose Lowered Blood Glucose Increased Glucose Uptake in Adipocytes->Lowered Blood Glucose Inhibition of α-amylase & α-glucosidase->Lowered Blood Glucose Modulation of Metabolic Gene Expression->Lowered Blood Glucose

Caption: Potential Antidiabetic Mechanisms of Picralima nitida Constituents.

Conclusion and Future Directions

The current body of scientific literature indicates that while the crude extracts of Picralima nitida hold promise for the management of diabetes, the specific contribution of Akuammine to these effects appears to be minimal, especially when compared to Akuammicine in in vitro models. The lack of dedicated in vivo studies on isolated Akuammine represents a significant knowledge gap.

Future research should focus on:

  • Quantitative analysis of the glucose uptake stimulatory effects of Akuammine in various cell lines to definitively determine its potency.

  • In vivo studies using purified Akuammine in established diabetic animal models to assess its effects on blood glucose, insulin levels, and other metabolic parameters.

  • Mechanistic studies to elucidate the specific signaling pathways, if any, that are modulated by Akuammine in the context of glucose and lipid metabolism.

By addressing these research questions, a clearer understanding of Akuammine's role, or lack thereof, in the antidiabetic properties of Picralima nitida can be achieved, guiding future drug discovery and development efforts.

References

Unlocking Opioid Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of Akuammilan Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the quest for novel analgesics with improved safety profiles is a paramount challenge. Akuammilan alkaloids, a class of monoterpenoid indole alkaloids derived from the seeds of the Akuamma tree (Picralima nitida), present a unique scaffold for the development of new opioid receptor modulators. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key this compound analogs, supported by experimental data and detailed protocols to inform future drug discovery efforts.

Recent studies have focused on the semi-synthesis of derivatives of two prominent this compound alkaloids, akuammine and pseudo-akuammigine, to probe their interactions with opioid receptors.[1][2][3][4] These investigations have revealed critical structural modifications that can significantly enhance binding affinity and functional potency, particularly at the mu (µ)-opioid receptor (MOR).

Comparative Analysis of this compound Analog Affinity and Potency

The following tables summarize the in vitro pharmacological data for a series of semi-synthetic this compound analogs, focusing on their binding affinity (Ki) and functional potency (EC50) at the µ-opioid receptor (MOR) and kappa (κ)-opioid receptor (KOR).

Table 1: Binding Affinity (Ki, nM) of this compound Analogs at Opioid Receptors

CompoundParent AlkaloidModificationMOR Ki (nM)KOR Ki (nM)
Akuammine--2.6 - 5.2 µM>10,000
Pseudo-akuammigine--324>10,000
Analog 1 Pseudo-akuammigineN1-phenethyl1287
Analog 2 Pseudo-akuammigineN1-propyl1181,280
Analog 3 Pseudo-akuammigineN1-cyclopropylmethyl58580
Analog 4 AkuammineC10-Bromo1,200>10,000
Analog 5 AkuammineC11-Bromo890>10,000

Data compiled from Hennessy et al., 2023.

Table 2: Functional Potency (EC50, nM) and Efficacy (%Emax) of this compound Analogs at the µ-Opioid Receptor

CompoundParent AlkaloidModificationMOR EC50 (nM)MOR Emax (%)
Akuammine--Weak AgonistLow
Pseudo-akuammigine--5,200100
Analog 1 Pseudo-akuammigineN1-phenethyl75110
Analog 2 Pseudo-akuammigineN1-propyl1,200100
Analog 3 Pseudo-akuammigineN1-cyclopropylmethyl460100

Data compiled from Hennessy et al., 2023.

Key Structure-Activity Relationship Insights

The data reveals several key SAR trends for the this compound scaffold:

  • N1-Substitution is Critical for Potency: The most significant finding is the dramatic increase in MOR potency and affinity observed with the substitution of the N1-methyl group of pseudo-akuammigine with larger alkyl and arylalkyl groups.[1][2][3][4] Notably, the introduction of a phenethyl group at the N1 position (Analog 1 ) resulted in a 70-fold increase in potency compared to the parent compound.[1][3][4] This suggests that this modification allows the ligand to engage an allosteric pocket in the µ-opioid receptor.

  • Modest Effects of Aromatic Ring Substitution: Halogenation at the C10 and C11 positions of the indole nucleus of akuammine (Analogs 4 and 5 ) led to only a modest improvement in MOR binding affinity, indicating that this region is less critical for receptor interaction compared to the N1-position.

  • Selectivity Profile: While the parent alkaloids are highly selective for the MOR, some N1-substituted analogs, such as Analog 1 , show increased affinity for the KOR, suggesting a potential for developing dual-receptor ligands.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the core this compound scaffold and the key modification points that influence pharmacological activity.

SAR_Akuammilan_Scaffold cluster_scaffold This compound Core Structure cluster_modifications Key Modification Sites Scaffold N1 N1 Position (Critical for Potency) Scaffold->N1 Substitution C10 C10 Position Scaffold->C10 Halogenation C11 C11 Position Scaffold->C11 Halogenation C16 C16 Position Scaffold->C16 Modification

Caption: Key modification sites on the this compound scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of the test compounds for the µ- and κ-opioid receptors.

Materials:

  • HEK293 cell membranes expressing human µ- or κ-opioid receptors.

  • [³H]DAMGO (for MOR) or [³H]U-69,593 (for KOR) as the radioligand.

  • Naloxone (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound analogs) at various concentrations.

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or naloxone (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of the test compounds by quantifying G-protein activation upon receptor agonism.

Materials:

  • HEK293 cell membranes expressing human µ-opioid receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (this compound analogs) at various concentrations.

  • DAMGO (as a reference agonist).

  • Scintillation proximity assay (SPA) beads.

  • Microplates compatible with a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, SPA beads, GDP, and the test compound or reference agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Centrifuge the plates to allow the SPA beads to settle.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a microplate scintillation counter.

  • Construct dose-response curves by plotting the stimulated binding against the logarithm of the agonist concentration.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) values by non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the pharmacological properties of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Start Akuammine or Pseudo-akuammigine Synthesis Semi-synthesis of Analogs (e.g., N1-alkylation) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional [35S]GTPγS Functional Assay (Determine EC50, Emax) Purification->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for SAR studies of this compound analogs.

This guide provides a foundational understanding of the SAR of this compound analogs, highlighting the significant potential of this natural product scaffold in the development of novel opioid receptor modulators. The provided data and protocols offer a valuable resource for researchers to build upon these findings and design the next generation of analgesics.

References

The Akuammilan Enigma: A Head-to-Head Comparison of Synthetic vs. Natural Alkaloids - Acknowledging a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and natural Akuammilan alkaloids. It is crucial to note at the outset that a direct, head-to-head experimental comparison of the biological activity of a specific, totally synthetic this compound alkaloid and its natural counterpart is not yet available in the published scientific literature. The current body of research focuses on two distinct areas: the remarkable achievements in the total synthesis of these complex molecules and the extensive pharmacological evaluation of the alkaloids isolated from natural sources, along with their semi-synthetic derivatives. This guide will, therefore, present a detailed analysis of the available data, highlighting the known bioactivities of natural this compound alkaloids and the advancements in their chemical synthesis, which paves the way for future comparative studies.

Biological Activity of Natural this compound Alkaloids: A Focus on Opioid Receptor Modulation

Natural this compound alkaloids, primarily extracted from the seeds of Picralima nitida, have garnered significant interest for their diverse biological activities, most notably their interaction with opioid receptors. These interactions are complex, with different alkaloids exhibiting varying degrees of agonist and antagonist activity at different opioid receptor subtypes.

Opioid Receptor Binding and Functional Activity

Several key this compound alkaloids have been characterized for their affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of Natural this compound Alkaloids [1]

Alkaloidµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)
Akuammidine0.62.48.6
Akuammine0.5>10>10
Akuammicine>10>100.2
Akuammigine>10>10>10
Pseudo-akuammigine>10>10>10

Summary of Functional Activity:

  • Akuammidine acts as a µ-opioid receptor agonist[1].

  • Akuammine demonstrates high affinity for the µ-opioid receptor but functions as an antagonist[1].

  • Akuammicine is a full agonist at κ-opioid receptors[1].

  • Akuammigine and Pseudo-akuammigine show minimal or no efficacy in opioid bioassays at the concentrations tested[1].

Signaling Pathways

The interaction of this compound alkaloids with opioid receptors initiates intracellular signaling cascades. The diagram below illustrates the general signaling pathway for a G-protein coupled opioid receptor upon agonist binding.

Opioid Receptor Signaling Pathway Opioid Receptor Signaling Pathway Akuammilan_Alkaloid This compound Alkaloid (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Akuammilan_Alkaloid->Opioid_Receptor Binds G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: General signaling pathway of an opioid receptor upon agonist binding.

Total Synthesis of this compound Alkaloids: A Chemical Triumph

The complex, caged structures of this compound alkaloids have presented a formidable challenge to synthetic chemists. However, recent years have seen successful total syntheses of several members of this family, a testament to the power of modern organic chemistry. These achievements are crucial for providing access to these molecules for further study and for the generation of novel analogs.

Key Achievements in Total Synthesis:

  • (-)-Vincorine: A nine-step enantioselective total synthesis has been accomplished, showcasing the efficiency of modern synthetic strategies[2].

  • Picrinine: The first total synthesis of this complex alkaloid was reported, involving a multi-step process to construct its intricate framework[3].

  • Aspidophylline A: Multiple total syntheses have been reported, demonstrating different strategic approaches to this challenging target[4].

The primary goal of these syntheses has been the confirmation of the proposed structures of the natural products and the development of synthetic routes that could be adapted to create derivatives for structure-activity relationship (SAR) studies.

Generalized Workflow for this compound Alkaloid Synthesis and Evaluation Generalized Workflow for this compound Alkaloid Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Simple Precursors Key_Intermediates Key Intermediate Construction Starting_Materials->Key_Intermediates Final_Product Total Synthesis of This compound Alkaloid Key_Intermediates->Final_Product Structural_Confirmation Structural Confirmation (NMR, MS, etc.) Final_Product->Structural_Confirmation Purification and Characterization Biological_Assays Biological Assays (e.g., Receptor Binding) Structural_Confirmation->Biological_Assays SAR_Studies Structure-Activity Relationship Studies Biological_Assays->SAR_Studies Natural_Source Natural Source (e.g., Picralima nitida) Natural_Alkaloid Natural this compound Alkaloid Natural_Source->Natural_Alkaloid Extraction and Isolation Natural_Alkaloid->Biological_Assays

Caption: A generalized workflow for the synthesis and evaluation of this compound alkaloids.

Semi-Synthetic Derivatives: Enhancing Potency and Selectivity

While direct comparisons of synthetic and natural this compound alkaloids are lacking, research into semi-synthetic derivatives of the natural products has yielded significant results. By chemically modifying the natural alkaloid scaffold, researchers have been able to dramatically improve their potency and selectivity for opioid receptors.

Table 2: Comparison of Natural Akuammine and a Semi-Synthetic Derivative at the µ-Opioid Receptor [5]

Compoundµ-Opioid Receptor Binding Affinity (Ki, µM)µ-Opioid Receptor Functional Potency (EC50, µM)
Akuammine (Natural)0.33>10
C11-halogenated derivative (19)0.12-

Table 3: Comparison of Natural Pseudo-akuammigine and a Semi-Synthetic Derivative at the µ-Opioid Receptor [5][6]

Compoundµ-Opioid Receptor Binding Affinity (Ki, µM)µ-Opioid Receptor Functional Potency (EC50, µM)Fold Increase in Potency
Pseudo-akuammigine (Natural)~1.0~5.0-
N1-phenethyl derivative (33)0.0120.07570-fold

These findings demonstrate the power of semi-synthesis to optimize the pharmacological properties of natural products, highlighting the potential of the this compound scaffold for the development of novel therapeutics[5][6].

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity of the alkaloids for opioid receptors, competitive radioligand binding assays are commonly employed.

  • Principle: This assay measures the ability of a test compound (e.g., an this compound alkaloid) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

  • General Procedure:

    • Cell membranes expressing the opioid receptor of interest are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors).

    • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Inhibition Assay)

To determine whether a compound acts as an agonist or antagonist at a receptor, functional assays are used. For Gi-coupled receptors like the opioid receptors, measuring the inhibition of cyclic AMP (cAMP) production is a common method.

  • Principle: Activation of Gi-coupled receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.

  • General Procedure:

    • Cells expressing the opioid receptor of interest are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

    • Increasing concentrations of the test compound are added to the cells.

    • The cells are incubated to allow for receptor activation and subsequent modulation of cAMP levels.

    • The intracellular cAMP concentration is measured using a suitable detection method (e.g., ELISA, HTRF).

    • The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC₅₀) is determined.

Conclusion and Future Directions

The study of this compound alkaloids is at an exciting juncture. While the biological activities of the natural alkaloids have been extensively characterized, the field of their total synthesis has matured to a point where these complex molecules can be constructed in the laboratory. The glaring gap in the current research is the absence of direct, head-to-head comparisons between the synthetic and natural versions of these alkaloids.

Future research should prioritize such comparative studies. By performing identical biological assays on both a totally synthetic and a naturally isolated this compound alkaloid, researchers can definitively answer questions about their equivalence in terms of potency, efficacy, and selectivity. This will not only validate the synthetic routes but also open the door to the systematic exploration of the therapeutic potential of this fascinating class of natural products and their synthetically-derived analogs. The ability to produce these alkaloids synthetically will ultimately provide a reliable and scalable source for further drug development, unconstrained by the limitations of natural sourcing.

References

In Vivo Validation of Akuammiline Alkaloids' Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Akuammiline alkaloids, a class of indole alkaloids found in the seeds of the West African tree Picralima nitida, have garnered scientific interest for their traditional use in pain management. This guide provides a comparative overview of the in vivo therapeutic potential of these alkaloids, focusing on their analgesic properties and mechanism of action, supported by experimental data.

Comparison of Analgesic Potency

While comprehensive in vivo comparative studies on naturally occurring akuammiline alkaloids are limited, research on semi-synthetic derivatives has provided valuable insights into their potential as analgesics. A study on a modified derivative of pseudo-akuammigine demonstrated significant antinociceptive effects in rodent models.[1] The potency of this derivative was quantified by determining its median effective dose (ED50) in standard analgesic assays.

For comparison, historical data on the analgesic potency of morphine, a widely used opioid analgesic, is also presented. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[1]
MorphineHot-PlateMouseNot Specified8.98 (wild-type) / 5.73 (tac1-/-)[2]

Note: Lower ED50 values indicate higher potency. The data for the modified pseudo-akuammigine derivative is from a single study and may not be directly comparable to historical data for morphine due to differing experimental protocols.[1][2]

Mechanism of Action: Mu-Opioid Receptor Signaling

Akuammiline alkaloids exert their analgesic effects primarily through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[3] The activation of MOR by an agonist like an akuammiline alkaloid initiates a cascade of intracellular signaling events.

Signaling Pathways of the µ-Opioid Receptor

The binding of an akuammiline alkaloid to the µ-opioid receptor can trigger two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse side effects of opioids.[4][5]

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR µ-Opioid Receptor G_protein G-protein (αβγ) MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation by G_alpha Gα (GTP) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_channel Ion Channel Analgesia Analgesia Ion_channel->Analgesia G_alpha->AC Inhibits G_betagamma->Ion_channel Modulates Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruitment of Beta_arrestin->MOR Binds to phosphorylated receptor Side_effects Side Effects (e.g., Tolerance) Beta_arrestin->Side_effects Leads to Akuammiline Akuammiline Alkaloid Akuammiline->MOR Binds to

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Protocols

The in vivo analgesic activity of akuammiline alkaloids and their derivatives is primarily assessed using rodent models of nociception, such as the tail-flick and hot-plate tests.

Experimental Workflow for In Vivo Analgesic Testing

experimental_workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation baseline_measurement Baseline Nociceptive Threshold Measurement (Tail-Flick / Hot-Plate) animal_acclimation->baseline_measurement drug_administration Drug Administration (Akuammiline Alkaloid / Morphine / Vehicle) baseline_measurement->drug_administration post_treatment_measurement Post-Treatment Nociceptive Threshold Measurement (at various time points) drug_administration->post_treatment_measurement data_analysis Data Analysis (e.g., %MPE, ED50 calculation) post_treatment_measurement->data_analysis end End data_analysis->end

Caption: In Vivo Analgesic Testing Workflow.

Tail-Flick Test

The tail-flick test measures the latency of an animal to withdraw its tail from a source of radiant heat.[6] An increase in the withdrawal latency after drug administration is indicative of an analgesic effect.

Protocol Details:

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the animal's tail.

  • Procedure: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is recorded.

  • Parameters: A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.[7] The intensity of the heat stimulus is kept constant across all animals.

Hot-Plate Test

The hot-plate test assesses the reaction time of an animal to a heated surface.[8] An increased latency to lick a paw or jump is considered an analgesic response.

Protocol Details:

  • Apparatus: A hot-plate analgesiometer with a surface maintained at a constant temperature (typically 55 ± 1°C).[8]

  • Procedure: The animal is placed on the heated surface, and the time until it exhibits a nociceptive response (e.g., paw licking, jumping) is recorded.

  • Parameters: A cut-off time (e.g., 30-60 seconds) is employed to avoid injury.

Conclusion

Preliminary in vivo studies on derivatives of akuammiline alkaloids suggest a promising therapeutic potential for pain management, acting through the well-established µ-opioid receptor pathway. However, further research, including direct comparative studies with standard analgesics like morphine and comprehensive dose-response analyses of naturally occurring akuammiline alkaloids, is necessary to fully validate their efficacy and safety profile for clinical consideration. The detailed experimental protocols and understanding of the underlying signaling mechanisms provided in this guide serve as a foundation for future investigations in this area.

References

A Comparative Analysis of the Mechanisms of Action of Akuammilan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of various natural and semi-synthetic Akuammilan derivatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Summary of Quantitative Data

The following tables summarize the binding affinities and functional activities of key this compound derivatives at opioid receptors. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki) of Natural this compound Alkaloids

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
Akuammidine0.62.48.6[1]
Akuammine0.5>10>10[1]
Akuammicine>10>100.2[1]
Akuammigine>10>10>10[1]
Pseudo-akuammigine>10>10>10[1]

Table 2: In Vitro and In Vivo Activity of a Semi-Synthetic Pseudo-akuammigine Derivative

CompoundµOR Potency Increase (fold)µOR Selectivity Increase (fold)Tail-Flick Assay (ED50, mg/kg)Hot-Plate Assay (ED50, mg/kg)Reference
N1-phenethyl-pseudo-akuammigine70777.677.1[2][3][4]

Mechanism of Action

This compound derivatives primarily exert their effects through interaction with the opioid receptor system, a key player in pain modulation. Natural alkaloids from Picralima nitida seeds, including akuammidine, akuammine, and akuammicine, display varying degrees of affinity and activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1]

  • Akuammidine demonstrates a preference for µ-opioid receptors, acting as an agonist.[1]

  • Akuammine also shows the highest affinity for µ-opioid receptors but functions as an antagonist.[1]

  • Akuammicine exhibits the highest affinity for κ-opioid receptors, where it acts as a full agonist in some tissue preparations and a partial agonist in others.[1]

  • Akuammigine and pseudo-akuammigine show minimal efficacy in opioid bioassays.[1]

Recent research has focused on semi-synthetic derivatives to enhance the potency and selectivity of these natural scaffolds. Notably, the addition of a phenethyl group to the N1 position of pseudo-akuammigine resulted in a 70-fold increase in potency and a 7-fold increase in selectivity for the µ-opioid receptor.[2][3][4] This modification translated to significant analgesic effects in vivo, as demonstrated in tail-flick and hot-plate assays.[2][3][4]

Furthermore, investigations into akuammicine derivatives have identified potent κ-opioid receptor agonists. Some of these derivatives have been shown to be balanced agonists, indicating they can recruit β-Arrestin-2, a key protein in receptor desensitization and signaling.

Signaling Pathways

The activation of opioid receptors by this compound derivatives initiates intracellular signaling cascades that ultimately modulate neuronal excitability and pain perception. The primary signaling pathways for G-protein coupled receptors like the µ-opioid receptor are the G-protein and β-arrestin pathways.

Upon agonist binding, the µ-opioid receptor activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] The Gβγ subunit of the G-protein can also directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the neuron and reduce neurotransmitter release, respectively, contributing to the analgesic effect.

The β-arrestin pathway is involved in receptor desensitization and internalization, and its activation can be associated with some of the adverse effects of opioids.[5] The discovery that certain akuammicine derivatives are balanced agonists, recruiting β-arrestin-2, suggests that their signaling properties can be fine-tuned through chemical modification.

Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR µ-Opioid Receptor G_protein Gi/o MOR->G_protein Activates beta_arrestin β-Arrestin-2 MOR->beta_arrestin Recruits Akuammilan_Agonist This compound Agonist Akuammilan_Agonist->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (GIRK ↑, Ca2+ ↓) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance/ Side Effects Internalization->Side_Effects

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound derivatives.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol Overview:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell cultures or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound (this compound derivative).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Membranes Incubation Incubate all components Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound Derivative Test_Compound->Incubation Filtration Separate bound/ free ligand Incubation->Filtration Counting Quantify bound radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

GTPγS Functional Assays

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol Overview:

  • Membrane Preparation: Similar to binding assays, membranes expressing the opioid receptor are prepared.

  • Incubation: Membranes are incubated with GDP, the test compound (this compound derivative), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined to characterize the compound's efficacy and potency.

In Vivo Analgesic Assays

These behavioral assays in animal models are used to assess the analgesic properties of a compound.

Tail-Flick Test:

  • A focused beam of heat is applied to the animal's tail.

  • The latency to flick the tail away from the heat source is measured.

  • An increase in the tail-flick latency after administration of the test compound indicates an analgesic effect.

Hot-Plate Test:

  • The animal is placed on a heated surface maintained at a constant temperature.

  • The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.

  • An increase in the response latency following drug administration suggests analgesia.

InVivo_Assay_Logic Administer_Compound Administer This compound Derivative Apply_Stimulus Apply Noxious Stimulus (Heat) Administer_Compound->Apply_Stimulus Measure_Latency Measure Latency to Response Apply_Stimulus->Measure_Latency Compare_to_Control Compare Latency to Control Measure_Latency->Compare_to_Control Analgesia_Detected Analgesic Effect Compare_to_Control->Analgesia_Detected Increased Latency No_Analgesia No Analgesic Effect Compare_to_Control->No_Analgesia No Change

References

Safety Operating Guide

Navigating the Disposal of Akuammilan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on the disposal of Akuammilan necessitates a cautious approach, treating the compound as hazardous unless confirmed otherwise by a comprehensive safety assessment. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and environmental protection.

General Principles for the Disposal of Research Chemicals

When a Safety Data Sheet (SDS) with explicit disposal instructions is unavailable, as is the case with many research chemicals like this compound, the following general procedures should be strictly adhered to. These steps are designed to minimize risks and ensure that all chemical waste is handled in a compliant and safe manner.

PrincipleActionRationale
Waste Identification Treat this compound as hazardous waste.In the absence of specific data, assume the highest level of hazard to ensure maximum protection.
Segregation Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[1]
Containerization Use a dedicated, properly labeled, and sealed waste container.Prevents accidental exposure and ensures proper identification for disposal. The container must be in good condition and compatible with the waste.[2]
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".Accurate labeling is a regulatory requirement and essential for safe handling and disposal by waste management personnel.[2][3]
Institutional Protocol Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.EHS departments are responsible for managing hazardous waste and will provide institution-specific procedures for collection and disposal.[4]
Documentation Maintain a log of the waste generated, including the quantity and date of disposal.Proper record-keeping is crucial for regulatory compliance and laboratory safety audits.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting. This workflow ensures that all safety and regulatory considerations are met.

G cluster_0 Phase 1: Initial Handling and Assessment cluster_1 Phase 2: Waste Segregation and Containment cluster_2 Phase 3: Institutional Disposal Procedures A This compound waste generated B Consult Safety Data Sheet (SDS) for specific disposal instructions A->B C SDS available and provides specific instructions? B->C D Follow SDS instructions for disposal C->D Yes E Treat as hazardous waste with unknown characteristics C->E No F Select a designated, compatible, and leak-proof waste container E->F G Label container with 'Hazardous Waste' and 'this compound' F->G H Transfer waste to the container, avoiding mixing with other chemicals G->H I Securely seal the container H->I J Contact Environmental Health & Safety (EHS) Office I->J K Follow institutional guidelines for hazardous waste pickup J->K L Document waste disposal in laboratory records K->L M Waste collected by authorized personnel L->M

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols

While no specific experimental protocols for the disposal of this compound were identified, the following general laboratory procedures for handling hazardous waste are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

  • Ventilation: Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical spills. In the event of a spill, follow your institution's established spill response procedures.

  • Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by EHS personnel.[3] This area should be secure and away from general laboratory traffic.

By adhering to these general but essential procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Akuammilan

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) for Handling Akuammilan

Due to the unknown nature of this compound's physiological effects, a comprehensive PPE strategy is essential to minimize potential exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coat with long sleeves and closed cuffsN95 or higher rated respirator
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatUse within a certified chemical fume hood
In-Vitro/In-Vivo Experiments Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatAs determined by risk assessment; use in a ventilated enclosure if aerosols may be generated
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatN95 or higher rated respirator if handling powdered waste outside of a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesDisposable chemical-resistant coverallsN95 or higher rated respirator

Experimental Protocols

2.1. Safe Handling and Weighing of this compound Powder

  • Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Assemble all necessary equipment, including appropriate containers, spatulas, and weighing paper.

  • Donning PPE: Put on all required PPE as specified in the table above for "Weighing and Aliquoting (Powder)." This includes double gloves, a lab coat, a face shield over safety glasses, and an N95 respirator.

  • Weighing: Carefully open the primary container of this compound inside the ventilated enclosure. Use a clean spatula to transfer the desired amount of powder onto weighing paper or into a tared container. Avoid creating dust by handling the powder gently.

  • Container Sealing: Immediately after weighing, securely close the primary container of this compound.

  • Cleanup: Wipe down the spatula and the weighing area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the face shield and respirator. Then, remove the lab coat, and finally, the inner pair of gloves. Wash hands thoroughly with soap and water.

2.2. Spill Cleanup Procedure for this compound Powder

  • Evacuate and Secure the Area: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table for "Spill Cleanup." This includes a respirator, chemical splash goggles, a face shield, heavy-duty gloves, and disposable coveralls.

  • Contain the Spill: If the spill is small, gently cover it with an absorbent material, such as vermiculite or a chemical absorbent pad, to prevent the powder from becoming airborne.

  • Clean the Spill: Carefully scoop the absorbent material and spilled powder into a designated hazardous waste container using a plastic dustpan and brush. Do not use a broom, as this can create dust.

  • Decontaminate the Area: Wipe the spill area with a wet cloth or paper towels, starting from the outside and working inwards. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and label it appropriately for disposal according to your institution's guidelines.

  • Doff PPE and Wash Hands: Remove and dispose of all PPE as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.

2.3. Disposal of this compound Waste

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions containing this compound down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Workflow for Safe Handling of this compound

Akuammilan_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Start: Identify Need for this compound risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials and PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_aliquot Weigh or Aliquot this compound don_ppe->weigh_aliquot prepare_solution Prepare Solution (if applicable) weigh_aliquot->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate segregate_waste Segregate and Label Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->decontaminate exposure Personal Exposure first_aid Provide Immediate First Aid and Seek Medical Attention exposure->first_aid first_aid->end

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